5-Chloro-2-methylpyrimidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVFRUIYIXKKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350285 | |
| Record name | 5-chloro-2-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-47-4 | |
| Record name | 5-chloro-2-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-methylpyrimidine-4-carboxylic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylpyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities based on available data for structurally related compounds. While experimental data for the title compound is limited, this guide consolidates predicted properties and highlights the general importance of the pyrimidine scaffold in drug development, particularly in the context of kinase inhibition and antimicrobial activity.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position.
Systematic IUPAC Name: this compound[1]
Molecular Formula: C₆H₅ClN₂O₂[1]
Molecular Weight: 172.57 g/mol [1]
CAS Registry Number: 74840-47-4[1]
Chemical Structure:
Figure 1: 2D Structure of this compound.
Canonical SMILES: CC1=NC=C(C(=N1)C(=O)O)Cl[1]
InChI Key: WKVFRUIYIXKKFO-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 172.57 g/mol | PubChem[1] |
| XLogP3-AA (Computed) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 172.0039551 Da | PubChem[1] |
| Monoisotopic Mass | 172.0039551 Da | PubChem[1] |
| Topological Polar Surface Area | 63.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Melting Point (Experimental, for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid) | 165 °C (dec.)[2] | ChemicalBook, Sigma-Aldrich |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, predicted mass spectrometry data can be found, providing expected mass-to-charge ratios for different adducts.
Table 2: Predicted Mass Spectrometry Data [3]
| Adduct | m/z |
| [M+H]⁺ | 173.01123 |
| [M+Na]⁺ | 194.99317 |
| [M-H]⁻ | 170.99667 |
| [M+NH₄]⁺ | 190.03777 |
| [M+K]⁺ | 210.96711 |
| [M+H-H₂O]⁺ | 155.00121 |
Synthesis
A specific and detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, general methods for the synthesis of related 5-halopyrimidine-4-carboxylic acid esters have been reported. One such method is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines.[4] This reaction offers a regioselective, one-step synthesis and has been successfully applied to produce ethyl 5-bromopyrimidine-4-carboxylate.[4]
A potential synthetic route to this compound could involve the following conceptual steps, based on general pyrimidine chemistry:
Figure 2: Conceptual synthetic workflow for this compound.
A patent for the synthesis of 4-chloro-2-methyl pyrimidine, a potential precursor, describes the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride in the presence of an organic base.[5] Subsequent carboxylation at the 5-position would be required to yield the final product.
Biological Activity and Potential Applications in Drug Development
While there is no specific information on the biological activity of this compound in the reviewed literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[2][6][7]
Potential as Kinase Inhibitors
Many pyrimidine-based compounds have been developed as potent kinase inhibitors.[8][9][10] The pyrimidine ring can act as a bioisostere for the adenine ring of ATP, enabling competitive binding to the ATP-binding site of kinases.[10][11] Given this precedent, this compound could potentially be explored as a scaffold for the design of novel kinase inhibitors.
Figure 3: General mechanism of competitive kinase inhibition by pyrimidine-based inhibitors.
Potential Antimicrobial Activity
Chlorinated pyrimidine derivatives have also been investigated for their antimicrobial properties.[3][6] The presence of a chlorine atom can enhance the biological activity of the molecule. Therefore, this compound and its derivatives could be interesting candidates for screening as potential antibacterial or antifungal agents.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the cited search results. Researchers interested in working with this compound would need to develop and validate their own methods based on general procedures for similar compounds.
General Considerations for Synthesis:
-
Starting Materials: Commercially available pyrimidine precursors.
-
Chlorination: Standard chlorinating agents such as phosphorus oxychloride or thionyl chloride.
-
Carboxylation: Methods such as Grignard reactions with carbon dioxide or other carboxylation procedures.
-
Purification: Recrystallization or column chromatography.
General Considerations for Analysis:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for melting point determination.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a significant lack of experimental data on its properties and biological activity, its structural relationship to a class of compounds with known therapeutic applications, particularly as kinase inhibitors and antimicrobial agents, makes it a molecule of interest. Further research is warranted to synthesize and characterize this compound and to explore its potential in various biological assays. This would provide the necessary data to fully assess its utility for drug development and other applications.
References
- 1. This compound | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
Technical Guide: Physicochemical Characteristics of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No: 74840-47-4) is a halogenated pyrimidine derivative. Compounds of this class are significant in medicinal chemistry and drug discovery, often serving as key building blocks in the synthesis of pharmacologically active molecules. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyrimidine ring provides multiple points for chemical modification, making it a versatile intermediate for developing novel therapeutic agents. Understanding its fundamental physicochemical characteristics is crucial for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for ensuring proper handling and storage.
This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound, outlines standard experimental protocols for their determination, and includes a generalized workflow for such characterization.
Physicochemical Properties
The properties of this compound are summarized below. It is important to note that while structural and basic chemical information is well-established, much of the quantitative data available in public databases are computationally predicted rather than experimentally determined.
Data Summary
| Property | Value | Data Type | Source(s) |
| IUPAC Name | This compound | Nomenclature | [1] |
| CAS Number | 74840-47-4 | Identifier | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | Structural | [1] |
| Molecular Weight | 172.57 g/mol | Calculated | [1] |
| Exact Mass | 172.0039551 Da | Calculated | [1] |
| Appearance | White to off-white solid (Typical) | General | - |
| Melting Point | Not Experimentally Reported | - | - |
| Boiling Point | Not Experimentally Reported | - | - |
| pKa (Acid Dissociation Constant) | Not Experimentally Reported | - | - |
| Solubility | Not Experimentally Reported | - | - |
| LogP (XLogP3-AA) | 1.1 | Computed | [1] |
| Topological Polar Surface Area (TPSA) | 63.1 Ų | Computed | [1] |
| Hydrogen Bond Donors | 1 | Computed | [1] |
| Hydrogen Bond Acceptors | 4 | Computed | [1] |
| Rotatable Bonds | 1 | Computed | [1] |
Spectral Analysis
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¹H NMR: The spectrum is expected to show a singlet for the pyrimidine ring proton (C6-H), a singlet for the methyl group protons (-CH₃), and a broad singlet for the carboxylic acid proton (-COOH), which is typically downfield (>10 ppm).
-
¹³C NMR: The spectrum would show six distinct carbon signals, including those for the methyl group, the four unique pyrimidine ring carbons, and the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1730 cm⁻¹), C=N and C=C stretching bands from the pyrimidine ring, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Experimental Protocols
The following are detailed, standard methodologies for determining the key physicochemical properties of a solid carboxylic acid like this compound.
Determination of Melting Point
The melting point is determined to assess the purity of the compound.
-
Apparatus: Digital melting point apparatus or Thiele tube with a calibrated thermometer.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (≤ 1 °C) is indicative of high purity.
-
Determination of pKa by Potentiometric Titration
This method determines the acidity of the carboxylic acid group.
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Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 25 mL burette.
-
Reagents:
-
Accurately weighed sample of this compound.
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution (titrant).
-
Suitable solvent (e.g., deionized water, or a water/methanol or water/ethanol mixture if solubility is low).
-
-
Procedure:
-
Dissolve a known amount of the acid in a known volume of the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be found on the titration curve at V/2, where V is the volume of NaOH required to reach the equivalence point.
-
Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.
-
Apparatus: Temperature-controlled orbital shaker or water bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV or pH meter for analysis).
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is formed.
-
Place the flask in the temperature-controlled shaker (e.g., at 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand to let undissolved solids settle.
-
Carefully remove a sample of the supernatant. To ensure no solid particles are included, the sample should be filtered (using a filter compatible with the compound) or centrifuged.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the clear, saturated solution using a pre-validated analytical method like HPLC-UV.
-
The measured concentration represents the aqueous solubility of the compound at that specific temperature.
-
Mandatory Visualizations
The following diagrams illustrate logical workflows relevant to the characterization of this compound.
Caption: A general workflow for the physicochemical characterization of a new chemical entity.
Caption: Relationship between core physicochemical properties and compound application.
Safety and Handling
Based on GHS classification data, this compound presents several hazards.[1]
-
Hazard Statements:
-
H303: May be harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a valuable synthetic intermediate whose utility is defined by its chemical structure and resulting physicochemical properties. While comprehensive experimental data is limited in public databases, this guide provides its known computational and structural characteristics. The outlined standard protocols offer a clear path for researchers to experimentally determine its melting point, pKa, and solubility, enabling a more complete understanding for its application in drug development and chemical synthesis. Adherence to recommended safety protocols is essential when handling this compound.
References
5-Chloro-2-methylpyrimidine-4-carboxylic acid CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise yet comprehensive overview of 5-Chloro-2-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its fundamental chemical identifiers. At the time of this report, detailed experimental protocols, specific biological activities, and associated signaling pathways for this particular molecule are not extensively documented in publicly accessible literature.
Chemical Identifiers and Properties
A clear identification of a chemical compound is critical for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 74840-47-4 | [1] |
| PubChem CID | 676421 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C6H5ClN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11) | [1] |
| InChIKey | WKVFRUIYIXKKFO-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NC=C(C(=N1)C(=O)O)Cl | [1] |
| EC Number | 824-208-3 | [1] |
| DSSTox Substance ID | DTXSID10350285 | [1] |
Experimental Protocols
A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or biological evaluation of this compound.
However, a patent for the preparation of a structurally related compound, 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid, provides a potential starting point for devising a synthetic route. The described method involves the hydrolysis of an ethyl ester precursor using sodium hydroxide in methanol, followed by acidification to precipitate the carboxylic acid.
General Synthetic Workflow (Hypothetical):
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of published data regarding the specific biological activities of this compound. Consequently, no signaling pathways directly modulated by this compound have been identified or described in the available literature.
The pyrimidine core is a common scaffold in many biologically active molecules, suggesting that this compound could potentially interact with various biological targets. Further screening and biological assays would be necessary to elucidate its pharmacological profile.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the discovery and characterization of biological activity.
Conclusion
This compound is a well-characterized chemical entity with established identifiers. However, a significant gap exists in the scientific literature concerning its synthesis, specific biological functions, and mechanisms of action. This presents an opportunity for researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this compound. Future investigations should focus on developing robust synthetic methodologies and conducting comprehensive biological screenings to uncover its therapeutic potential.
References
Spectroscopic Profile of 5-Chloro-2-methylpyrimidine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No: 74840-47-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups and data from analogous structures. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₅ClN₂O₂[1]
-
Molecular Weight: 172.57 g/mol [1]
-
CAS Number: 74840-47-4[1]
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13-14 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.8-9.0 | Singlet | 1H | Pyrimidine H6 proton |
| ~2.7-2.9 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~165-170 | Carboxylic acid carbon (-COOH) |
| ~160-165 | Pyrimidine C2 carbon |
| ~155-160 | Pyrimidine C4 carbon |
| ~140-145 | Pyrimidine C6 carbon |
| ~120-125 | Pyrimidine C5 carbon (attached to Cl) |
| ~20-25 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic acid |
| ~1700-1725 | Strong | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | Medium | C=N and C=C stretch | Pyrimidine ring |
| ~1300 | Medium | C-O stretch | Carboxylic acid |
| ~700-800 | Strong | C-Cl stretch | Chloro group |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 172/174 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 155/157 | [M-OH]⁺ |
| 127/129 | [M-COOH]⁺ |
| 111/113 | [M-COOH-N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Use electron ionization (EI) for volatile compounds or a soft ionization technique like ESI for less volatile or thermally labile molecules.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrimidine Carboxylic Acids
For Immediate Release
In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide has been unveiled, detailing the discovery, synthesis, and application of novel pyrimidine carboxylic acids. This in-depth whitepaper serves as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a roadmap to harnessing the therapeutic potential of this versatile class of compounds. Pyrimidine carboxylic acids are key building blocks in the synthesis of a wide array of biologically active molecules, showing promise in antiviral, anticancer, and agricultural applications.[1][2][3]
The pyrimidine nucleus is a fundamental motif in numerous biologically significant compounds.[4] This guide illuminates the synthetic pathways to novel pyrimidine carboxylic acid derivatives, their biological activities, and the crucial structure-activity relationships that govern their therapeutic efficacy.
Synthesizing the Future of Medicine: Methodologies and Protocols
The synthesis of pyrimidine carboxylic acids is a cornerstone of medicinal chemistry, with various methods being employed to construct this key heterocyclic scaffold.[4][5] A prevalent and efficient approach is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea.[5][6] This method is lauded for its simplicity and ability to generate a diverse range of dihydropyrimidinones.[6]
Another significant synthetic strategy involves the reaction of amidines with β-keto esters or their derivatives, which is a common method for constructing the pyrimidine ring.[4] For the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a notable method involves the reaction of an activated propen-1-ol salt with amidinium salts, which offers a direct route to these valuable compounds.[7]
Featured Synthetic Protocols
This guide provides detailed experimental protocols for key synthetic methodologies, ensuring reproducibility and facilitating further research.
Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts [7]
This protocol outlines a direct, high-yield method for synthesizing 2-substituted pyrimidine-5-carboxylic esters.
-
Materials: Methyl formate, Methyl 3,3-dimethoxypropionate, Sodium hydride (60% dispersion in mineral oil), various Amidinium salts, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Ethyl acetate, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.[7]
-
Procedure:
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[7] The mixture is stirred for 12-16 hours, and the resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.[7]
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: The prepared sodium salt (1.0 eq) is dissolved in anhydrous DMF, followed by the addition of the desired amidinium salt (1.1 eq).[7] The reaction mixture is stirred at a specified temperature until the reaction is complete.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.[7] The aqueous layer is extracted with ethyl acetate.[7] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
-
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis as Precursors [8][9]
This protocol describes the synthesis of chalcones, which serve as versatile starting materials for pyrimidine derivatives.[8][9]
-
Materials: Appropriately substituted aromatic aldehydes and ketones, Ethanol, Aqueous Potassium Hydroxide (40% w/v).[8]
-
Procedure:
-
An equimolar mixture of the substituted aldehyde and ketone is dissolved in ethanol.
-
Aqueous potassium hydroxide solution is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography.
-
The reaction mixture is then poured into ice-cold water and neutralized with dilute acid to precipitate the chalcone.[9]
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure chalcone.
-
Biological Significance and Therapeutic Targets
Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them a focal point of drug discovery efforts.[10][11][12][13] They have been investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][10][11][13][14] The substituent positions on the pyrimidine ring play a critical role in determining the pharmacological properties of these compounds.[7][10]
Anticancer Activity:
Many pyrimidine carboxylic acid derivatives have demonstrated potent anticancer activity.[5][14] They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) and cyclin-dependent kinases (CDKs).[15][16] For instance, some derivatives have shown significant cytotoxicity against various cancer cell lines, including pancreatic, colon, breast, and lung cancer cells.[9][17]
Structure-Activity Relationship (SAR) Insights:
The biological activity of pyrimidine derivatives is highly dependent on their structural features. For DHODH inhibitors, the intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid are crucial for significant enzyme inhibition.[15] The carboxylic acid group is the preferred functionality at this position over other acidic groups like sulfonamides or tetrazoles.[15] Furthermore, there is a steric limitation at the 5-position of the pyrimidine ring, where substitution with groups larger than a methyl group can be detrimental to activity.[15]
Quantitative Data Summary
To facilitate a comparative analysis of the efficacy of various pyrimidine derivatives, the following tables summarize key quantitative data from different studies.
| Compound Class | Target | Activity (IC50/Ki) | Reference |
| Pyrimidine-4-carboxamides | NAPE-PLD | Nanomolar to micromolar range | [18][19] |
| Pyrimidine derivatives | Pancreatic Cancer Cells (PanC-1) | IC50 = 52.68 µg/mL (for R2 derivative) | [9] |
| Pyrimidine derivatives | Pancreatic Cancer Cells (MIA PaCa-2) | IC50 = 141.387 µg/mL (for R2 derivative) | [9] |
| Pyrimidine-boronic acid derivatives | p97 enzyme | IC50 = 54.7 nM (for compound 17) | [20] |
| Pyrimidine derivatives | α-glucosidase | IC50 = 22.11 ± 0.13 µM (for compound 11) | [21] |
| Pyrimidine derivatives | α-amylase | IC50 = 21.14 ± 0.12 µM (for compound 11) | [21] |
Visualizing the Path to Discovery
To provide a clearer understanding of the intricate processes and relationships involved in the study of pyrimidine carboxylic acids, a series of diagrams have been generated.
Caption: Experimental workflow for the discovery of novel pyrimidine carboxylic acids.
Caption: A potential signaling pathway targeted by pyrimidine carboxylic acid derivatives.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.
This comprehensive guide serves as an invaluable tool for the scientific community, paving the way for the development of next-generation therapeutics. By providing a solid foundation in the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine carboxylic acids, this whitepaper will undoubtedly accelerate the discovery of new and effective treatments for a range of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 10. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orientjchem.org [orientjchem.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 14. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 15. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]
- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of 5-Chloro-2-methylpyrimidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylpyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including a reactive chlorine atom and a carboxylic acid moiety, make it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive review of its chemical properties, plausible synthetic routes, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors for oncology. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support further research and application.
Chemical Properties and Characterization
This compound (CAS No. 74840-47-4) is a solid at room temperature with a molecular formula of C₆H₅ClN₂O₂.[1] Its structure combines the electron-withdrawing properties of the pyrimidine ring and the chlorine substituent with the versatile reactivity of a carboxylic acid.
Physicochemical Data
The key physicochemical properties of the compound are summarized in the table below. These values are critical for understanding its solubility, stability, and suitability for various reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| CAS Number | 74840-47-4 | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 160 °C (decomposition) | [2][3] |
| Boiling Point (Predicted) | 315.3 ± 22.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.479 g/cm³ | [3] |
| SMILES | CC1=NC=C(C(=N1)C(=O)O)Cl | [1] |
| InChIKey | WKVFRUIYIXKKFO-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing in the 10-13 ppm range. This signal would disappear upon D₂O exchange. - Pyrimidine Ring Proton (-CH=): A singlet in the aromatic region, likely between 8.5-9.0 ppm. - Methyl Protons (-CH₃): A singlet in the upfield region, typically around 2.5-2.8 ppm. |
| ¹³C NMR | - Carboxylic Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range. - Pyrimidine Ring Carbons: Multiple signals between ~140-165 ppm. The carbon bearing the chlorine atom would be significantly affected. - Methyl Carbon (-CH₃): A signal in the upfield region, typically around 20-25 ppm. |
| IR | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. - C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1450-1600 cm⁻¹ region. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spec | - Molecular Ion (M⁺): Expected at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) in an approximate 3:1 ratio. - Fragmentation: A prominent fragment corresponding to the loss of COOH (m/z 127/129) would be expected. |
Synthesis of this compound
Proposed Synthetic Pathway
The logical synthetic workflow starts from ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, proceeds through a chlorinated intermediate, and yields the final product upon hydrolysis.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols (Proposed)
The following protocols are adapted from established procedures for analogous pyrimidine syntheses and represent a viable method for obtaining the target compound.
Step 1: Synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 5-10 eq) followed by the slow addition of a tertiary amine base such as N,N-diethylaniline (1.1 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude ethyl 5-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq) from Step 1 in a suitable solvent like ethanol or tetrahydrofuran (THF).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the solution.
-
Reaction: Heat the mixture to reflux (60-80 °C) and stir for 1-3 hours, monitoring by TLC until the ester is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Isolation: The product should precipitate out of the solution upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Applications in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. The pyrimidine scaffold is considered a "privileged" structure due to its ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases.[4] this compound is an ideal starting material for building libraries of potential kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of oncology drugs. The pyrimidine core can act as an ATP isostere, while the substituents at the 2, 4, and 5 positions can be modified to achieve potency and selectivity.
The general workflow for utilizing the title compound in kinase inhibitor synthesis involves sequential coupling reactions at the C4 and C5 positions.
Caption: General workflow for kinase inhibitor synthesis.
Representative Target: Cyclin-Dependent Kinase 9 (CDK9)
As a representative example, derivatives of this pyrimidine core are suitable for targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. CDK9, in particular, is a key transcriptional regulator, and its inhibition is a promising strategy for treating certain cancers. A recent study identified a potent CDK9 inhibitor, JSH-150, with an IC₅₀ of 1 nM.[5] While JSH-150 itself is not directly synthesized from the title compound, a hypothetical analogue can be envisioned where this compound serves as the starting point for creating a library of similar inhibitors.
The signaling pathway downstream of CDK9 involves the phosphorylation of RNA Polymerase II, leading to the transcription of anti-apoptotic proteins like MCL-1. Inhibition of CDK9 blocks this process, leading to apoptosis in cancer cells.
Caption: Simplified CDK9 signaling pathway targeted by inhibitors.
Biological Activity Data of Related Pyrimidine Kinase Inhibitors
To illustrate the potential of this scaffold, the table below presents biological activity data for known pyrimidine-based kinase inhibitors. These compounds demonstrate the high potency that can be achieved with this structural class.
| Compound Name/Class | Target Kinase(s) | IC₅₀ (nM) | Cell Line(s) | Reference(s) |
| JSH-150 | CDK9 | 1 | (Biochemical Assay) | [5] |
| Compound 13 (Prodrug 25) | Aurora A | < 200 | NCI-H446 (SCLC) | [6] |
| Pyrazolo[3,4-d]pyrimidine 4a | CDK2 | 210 | HCT116, HepG2 | [7] |
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward, albeit not formally published, synthetic accessibility and versatile reactive handles make it an attractive starting point for the development of novel therapeutics. The demonstrated success of the pyrimidine scaffold in generating potent and selective kinase inhibitors underscores the importance of this building block. This guide provides a foundational understanding of its properties and a strategic framework for its application, encouraging further exploration by researchers in both academic and industrial settings.
References
- 1. WO2011162515A3 - Novel fused pyrimidine derivatives for inhibition of tyrosine kinase activity - Google Patents [patents.google.com]
- 2. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 3. WO2007044426A3 - Pyrazolopyrimidines as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Pharmacological Landscape of Substituted Pyrimidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines represent a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their versatile scaffold allows for multi-positional modifications, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the pharmacology of substituted pyrimidines, focusing on their quantitative biological data, detailed experimental methodologies, and the key signaling pathways they modulate.
Quantitative Pharmacological Data of Substituted Pyrimidines
The biological activity of substituted pyrimidines is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data for representative substituted pyrimidines across various therapeutic areas, providing a comparative analysis of their potency.
Kinase Inhibitors
Substituted pyrimidines are particularly prominent as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer.
Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Compound ID | IC₅₀ (nM) | Cell Line | Reference |
| 2,4-Diaminopyrimidines | CDK2, CDK9 | 3g | 83 (CDK2) | - | [1][2] |
| 2,4-Diaminopyrimidines | CDK2, CDK9 | 3c | 65 (CDK9) | - | [1][2] |
| 4-(Thiazol-5-yl)pyrimidines | CDK9 | 12u | 7 | - | [3] |
| 2-Anilinopyrimidines | CDK9 | 5b | 59 | - | [4] |
| 2-Anilinopyrimidines | CDK7 | 5f | 479 | - | [4] |
| 2-Anilinopyrimidines | CDK8 | 5d | 716 | - | [4] |
| Pyrrolo[2,3-d]pyrimidines | EGFR | 46 | 3.76 | - | [5][6] |
| Pyrrolo[2,3-d]pyrimidines | EGFR | 48 | 3.63 | - | [5][6] |
| Pyrimidine-5-carbonitriles | EGFR | 10b | 8.29 | - | [7] |
| Indolyl-Pyrimidines | EGFR | 4g | 250 | - | [8] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Anti-inflammatory Agents
Certain substituted pyrimidines exhibit potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the prostaglandin biosynthesis pathway.
Table 2: Cyclooxygenase (COX) Inhibition by Pyrimidine Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | >100 | 1.25 | >80 | [9][10] |
| L2 | >100 | 2.50 | >40 | [9][10] |
| Piroxicam (Reference) | 2.5 | 5.0 | 0.5 | [9][10] |
| Meloxicam (Reference) | 12.5 | 0.8 | 15.6 | [9][10] |
A higher selectivity index indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.
Antimicrobial Agents
The pyrimidine scaffold is also a viable pharmacophore for the development of novel antimicrobial agents.
Table 3: Minimum Inhibitory Concentrations (MIC) of Pyrimidine-Based Antimicrobial Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridothienopyrimidines | Staphylococcus aureus | >1024 | [11] |
| Pyridothienopyrimidines | Escherichia coli | >1024 | [11] |
| Substituted Pyrroles and fused Pyrimidines | Staphylococcus aureus | 15.63 | [11] |
| Substituted Pyrroles and fused Pyrimidines | Gram-negative bacteria | 7.81 - 15.63 | [11] |
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Key Signaling Pathways Modulated by Substituted Pyrimidines
The therapeutic effects of many substituted pyrimidines are derived from their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of inhibition for key pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[12] Dysregulation of this pathway is a hallmark of many cancers.[13] Pyrimidine-based inhibitors, such as certain pyrrolo[2,3-d]pyrimidines and pyrimidine-5-carbonitriles, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling.[5][6][7]
Caption: EGFR signaling pathway and the point of inhibition by substituted pyrimidines.
Cyclin-Dependent Kinase (CDK) Cell Cycle Regulation
CDKs are a family of protein kinases that control the progression of the cell cycle.[14] Different CDK-cyclin complexes are active at specific phases of the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a characteristic of cancer.[2] Substituted pyrimidines, such as 2,4-diaminopyrimidines and 4-(thiazol-5-yl)pyrimidines, can inhibit specific CDKs, leading to cell cycle arrest.[1][2][3]
Caption: CDK-mediated cell cycle regulation and points of inhibition.
Cyclooxygenase-2 (COX-2) and Prostaglandin Biosynthesis
The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15] Selective inhibition of COX-2 by certain pyrimidine derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10]
Caption: Prostaglandin biosynthesis pathway and selective COX-2 inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of the pharmacological properties of substituted pyrimidines. The following are methodologies for key assays cited in the literature.
Kinase Inhibition Assay (Generic Protocol)
This assay is used to determine the in vitro potency of a compound against a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibitory effect of a compound is quantified by the reduction in the phosphorylation signal.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compounds (substituted pyrimidines) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the test compound, kinase, and substrate to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (SRB - Sulforhodamine B Assay)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The SRB assay is a colorimetric assay that measures the total protein content of adherent cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to a DMSO-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
This guide provides a foundational understanding of the pharmacology of substituted pyrimidines. The versatility of the pyrimidine scaffold, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, will continue to drive the discovery and development of novel therapeutics for a wide range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide to the Initial Biological Screening of 5-Chloro-2-methylpyrimidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a hypothetical framework for the initial biological screening of 5-Chloro-2-methylpyrimidine-4-carboxylic acid. As of the time of this writing, specific biological assay data for this compound is not publicly available. The experimental protocols, data, and discussed signaling pathways are based on the known biological activities of structurally related pyrimidine derivatives and serve as an illustrative guide for potential screening strategies.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2]. The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound is a small molecule that presents several points for chemical modification, making it an interesting candidate for initial biological screening to uncover its therapeutic potential. This guide outlines a hypothetical initial screening cascade for this compound, detailing experimental methodologies, presenting illustrative data, and visualizing relevant workflows and potential mechanisms of action.
Physicochemical Properties
A summary of the computed properties for this compound is provided in the table below, based on its PubChem entry[3].
| Property | Value | Reference |
| Molecular Formula | C6H5ClN2O2 | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=NC=C(C(=N1)C(=O)O)Cl | [3] |
| InChIKey | WKVFRUIYIXKKFO-UHFFFAOYSA-N | [3] |
Hypothetical Initial Screening and Data
Based on the prevalence of pyrimidine derivatives as kinase inhibitors and anticancer agents, a plausible initial screening panel would include assays for cytotoxicity against various cancer cell lines and inhibition of a common protein kinase.
Data Presentation
The following table summarizes exemplary quantitative data from a hypothetical initial screening of this compound.
| Assay Type | Cell Line / Target | Parameter | Result |
| Cytotoxicity | A549 (Human Lung Carcinoma) | IC50 | > 100 µM |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | IC50 | 78.5 µM |
| Cytotoxicity | HCT116 (Human Colon Cancer) | IC50 | 85.2 µM |
| Kinase Inhibition | Protein Kinase CK2 | IC50 | 15.3 µM |
| Antibacterial | E. coli | MIC | > 200 µg/mL |
| Antibacterial | S. aureus | MIC | > 200 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data table are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
A549, MCF-7, and HCT116 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (DMSO) is also included.
-
The plates are incubated for another 48 hours under the same conditions.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., Protein Kinase CK2)
Objective: To assess the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Recombinant human Protein Kinase CK2
-
Kinase substrate peptide (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
The kinase reaction is set up in a 384-well plate. Each well contains the kinase buffer, the substrate peptide, and the test compound at various concentrations.
-
The reaction is initiated by adding ATP and the recombinant CK2 enzyme.
-
The plate is incubated at 30°C for 60 minutes.
-
After incubation, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.
-
The Kinase Detection Reagent is then added to convert the newly formed ADP to ATP, and subsequently, the ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. This is incubated for 30 minutes at room temperature.
-
The luminescence is measured using a plate reader.
-
The kinase activity is inversely proportional to the luminescent signal. The percent inhibition is calculated relative to a no-compound control, and the IC50 value is determined.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening of a novel compound.
Hypothetical Signaling Pathway
The diagram below depicts a simplified, hypothetical signaling pathway where a pyrimidine derivative could act as a kinase inhibitor, impacting downstream cellular processes.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological evaluation of this compound. The hypothetical data suggests modest and selective activity, warranting further investigation. Future studies should focus on synthesizing a library of derivatives to establish a structure-activity relationship (SAR). Promising compounds would then be subjected to more extensive secondary assays, including mechanism of action studies, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.
References
- 1. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Pyrimidine-4-Carboxylic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural compounds and synthetic drugs. Among its vast derivatives, pyrimidine-4-carboxylic acids represent a privileged scaffold, offering a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of the chemical space of pyrimidine-4-carboxylic acids, detailing their synthesis, physicochemical properties, and biological activities, with a focus on their applications in drug discovery.
Physicochemical Properties of Pyrimidine-4-Carboxylic Acid Derivatives
The physicochemical properties of pyrimidine-4-carboxylic acid derivatives, such as lipophilicity (LogP) and acidity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These parameters influence solubility, membrane permeability, and target binding affinity. A comparative analysis of these properties is essential for rational drug design and lead optimization.[1][2]
| Compound | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) | pKa |
| Pyrimidine-4-carboxylic acid | -H | C₅H₄N₂O₂ | 124.10 | -0.5 | 3.2 |
| 2-Amino-pyrimidine-4-carboxylic acid | 2-NH₂ | C₅H₅N₃O₂ | 139.11 | -0.3 | 3.8 |
| 6-Oxo-3H-pyrimidine-4-carboxylic acid | 6-oxo | C₅H₄N₂O₃ | 140.10 | -1.2 | 2.7 |
| 2-Chloro-pyrimidine-4-carboxylic acid | 2-Cl | C₅H₃ClN₂O₂ | 158.54 | 0.8 | 1.9 |
| 5-Bromo-pyrimidine-4-carboxylic acid | 5-Br | C₅H₃BrN₂O₂ | 202.99 | 0.6 | 2.1 |
Synthesis of the Pyrimidine-4-Carboxylic Acid Core
The synthesis of the pyrimidine-4-carboxylic acid scaffold can be achieved through various synthetic routes. One common approach involves the cyclocondensation of a three-carbon unit with an N-C-N fragment, such as an amidine, urea, or guanidine derivative.[3][4] The Biginelli reaction, for instance, provides a classic and efficient method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[5] Another powerful method for the direct functionalization of the pyrimidine ring is the Minisci reaction, which allows for the introduction of a carboxylic acid group or its ester equivalent.[6]
Experimental Protocol: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction
This protocol is adapted from a procedure for the regioselective homolytic ethoxycarbonylation of 5-bromopyrimidine.[6]
Materials:
-
5-bromopyrimidine
-
Ethyl pyruvate
-
30% Hydrogen peroxide
-
Iron(II) sulfate heptahydrate
-
Toluene
-
Water
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Radical Precursor: In a separate flask, slowly add 30% hydrogen peroxide to a solution of ethyl pyruvate in water at 0°C. Stir the mixture for 1 hour to form 2-hydroperoxy-2-hydroxypropanoate.
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromopyrimidine in a biphasic solvent system of toluene and water. Add a catalytic amount of iron(II) sulfate heptahydrate.
-
Minisci Reaction: Slowly add the prepared solution of 2-hydroperoxy-2-hydroxypropanoate to the reaction mixture containing 5-bromopyrimidine. To improve the conversion rate, acetic acid can be used as a co-solvent.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield ethyl 5-bromopyrimidine-4-carboxylate.[6]
Biological Activities and Therapeutic Potential
Pyrimidine-4-carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. Their ability to interact with a wide range of biological targets has led to the discovery of potent anticancer, antibacterial, and anti-inflammatory agents.
Anticancer Activity
A significant area of research for pyrimidine-4-carboxylic acid derivatives is in oncology.[7] These compounds have been shown to inhibit the growth of various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.
Table of Anticancer Activity of Pyrimidine-4-Carboxylic Acid Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target |
| Pyrido[2,3-d]pyrimidines | A549 (Lung) | 42 - 47.5 | LOX |
| Pyrido[2,3-d]pyrimidines | HCT-116 (Colon) | 5.99 | Not specified |
| Imidazo[1,2-a]pyrimidines | MCF-7 (Breast) | 39.0 - 43.4 | Not specified |
| Imidazo[1,2-a]pyrimidines | MDA-MB-231 (Breast) | 35.1 - 35.9 | Not specified |
Antibacterial Activity
The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Pyrimidine-4-carboxylic acid derivatives have shown promising activity against a range of pathogenic bacteria.
Table of Antibacterial Activity of Pyrimidine-4-Carboxylic Acid Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoles | S. aureus (MSSA) | 3.12 |
| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoles | S. aureus (MRSA) | 4.61 |
| Pyrazolo[1,5-a]pyrimidines | S. aureus | >60% inhibition |
| Pyrazolo[1,5-a]pyrimidines | P. aeruginosa | >60% inhibition |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrimidine-4-carboxylic acid derivatives exert their biological effects is crucial for their development as therapeutic agents. These compounds have been found to modulate key signaling pathways implicated in cancer and inflammation.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been developed as potent EGFR inhibitors.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its aberrant activation is associated with various inflammatory diseases and cancer. Certain pyrimidine derivatives have been identified as inhibitors of this pathway.
Experimental Workflow for Drug Discovery
The discovery and development of novel drugs based on the pyrimidine-4-carboxylic acid scaffold follows a structured workflow, from initial library synthesis to preclinical evaluation.
Experimental Protocol: High-Throughput Screening (HTS) for Enzyme Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of pyrimidine-based compounds against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
Assay buffer (optimized for enzyme activity)
-
Library of pyrimidine-4-carboxylic acid derivatives (dissolved in DMSO)
-
Multi-well plates (e.g., 384-well)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the target enzyme and substrate in the assay buffer. Perform serial dilutions of the pyrimidine derivatives to create a range of concentrations.
-
Assay Setup: In a multi-well plate, add the assay buffer, the enzyme solution, and the test compounds at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Signal Detection: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The signal should be proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The chemical space of pyrimidine-4-carboxylic acids is rich and continues to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with their diverse biological activities, ensures their continued importance in drug development. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and biological activities, along with detailed experimental protocols and visual representations of key concepts. It is intended to serve as a valuable resource for researchers dedicated to exploring and exploiting the therapeutic potential of this remarkable class of compounds.
References
- 1. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis Protocol for 5-Chloro-2-methylpyrimidine-4-carboxylic acid: An Essential Building Block for Pharmaceutical Research
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol outlines a multi-step synthetic route commencing from readily available starting materials. This document includes a comprehensive experimental procedure, a summary of quantitative data, and visual representations of the synthetic workflow and chemical pathway to facilitate understanding and replication in a laboratory setting.
Introduction
Pyrimidine derivatives are a cornerstone in the development of a wide array of therapeutic agents due to their diverse biological activities. Specifically, substituted pyrimidine-4-carboxylic acids serve as crucial intermediates in the synthesis of kinase inhibitors, anti-cancer agents, and other pharmacologically active molecules. The title compound, this compound, with its specific substitution pattern, offers a versatile scaffold for further chemical modifications, making a reliable and well-documented synthetic protocol highly valuable for the research community. The following protocol is a composite method based on established chemical transformations for pyrimidine ring synthesis and functionalization.
Overall Synthetic Strategy
The synthesis of this compound is proposed to proceed via a five-step sequence:
-
Ring Formation: Construction of the pyrimidine core by condensation of acetamidine hydrochloride with dimethyl malonate to yield 4,6-dihydroxy-2-methylpyrimidine.
-
Chlorination: Conversion of the dihydroxy pyrimidine to 4,6-dichloro-2-methylpyrimidine using a standard chlorinating agent.
-
Selective Dechlorination: Removal of the chlorine atom at the 6-position to afford 4-chloro-2-methylpyrimidine.
-
Formylation: Introduction of a formyl group at the 5-position of the pyrimidine ring.
-
Oxidation: Conversion of the formyl group to the final carboxylic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields for steps 3 and 4 are estimates based on similar reactions, as direct experimental data for these specific transformations were not available in the cited literature.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetamidine HCl | 2.0 | Dimethyl malonate | 1.0 | Methanol | 18-25 | 5 | 4,6-dihydroxy-2-methylpyrimidine | 86-87[1] |
| 2 | 4,6-dihydroxy-2-methylpyrimidine | 1.0 | POCl₃ | Excess | N/A | Reflux | 3 | 4,6-dichloro-2-methylpyrimidine | ~85 (Est.) |
| 3 | 4,6-dichloro-2-methylpyrimidine | 1.0 | Zinc powder | 2.0 | Ethanol/Water | Reflux | 4 | 4-chloro-2-methylpyrimidine | ~70 (Est.) |
| 4 | 4-chloro-2-methylpyrimidine | 1.0 | POCl₃/DMF | 1.5/3.0 | 1,2-Dichloroethane | 70 | 6 | 5-chloro-2-methylpyrimidine-4-carbaldehyde | ~60 (Est.) |
| 5 | 5-chloro-2-methylpyrimidine-4-carbaldehyde | 1.0 | KMnO₄ | 1.1 | Acetone/Water | 0-25 | 2 | This compound | ~80 (Est.) |
Experimental Protocols
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [1]
-
To a stirred solution of sodium methoxide (11.25 mol) in methanol (3960 mL) in a 10 L three-necked flask under an ice bath, add dimethyl malonate (2.5 mol).
-
After complete dissolution, add acetamidine hydrochloride (5 mol).
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C and stir for 5 hours. The solution will become a creamy white suspension.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).
-
Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4 M hydrochloric acid.
-
A white solid will precipitate. Stir the suspension at 0 °C for 5 hours to complete crystallization.
-
Collect the solid by suction filtration, wash successively with ice-cold water and ice-cold methanol (0-5 °C).
-
Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine as a white solid (Yield: 86%).
Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4,6-dihydroxy-2-methylpyrimidine (1 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 5 molar equivalents) in a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 molar equivalents).
-
Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-2-methylpyrimidine.
Step 3: Synthesis of 4-chloro-2-methylpyrimidine
-
To a vigorously stirred slurry of 4,6-dichloro-2-methylpyrimidine (1 mol) in a 1:1 mixture of ethanol and water (10 mL per gram of pyrimidine), add zinc powder (2 molar equivalents) and a catalytic amount of iodine.
-
Heat the reaction mixture to reflux for 4 hours.
-
Upon completion, cool the mixture to room temperature and filter to remove excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 4-chloro-2-methylpyrimidine.
Step 4: Synthesis of 5-chloro-2-methylpyrimidine-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (1.5 molar equivalents) in 1,2-dichloroethane to 0 °C.
-
Add N,N-dimethylformamide (3 molar equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-chloro-2-methylpyrimidine (1 molar equivalent) in 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 70 °C and stir for 6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-chloro-2-methylpyrimidine-4-carbaldehyde.
Step 5: Synthesis of this compound
-
Dissolve 5-chloro-2-methylpyrimidine-4-carbaldehyde (1 molar equivalent) in a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄, 1.1 molar equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with water.
-
Acidify the filtrate to pH 2-3 with 2 M hydrochloric acid.
-
A white precipitate of the carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Figure 1: Overall experimental workflow for the synthesis of this compound.
Figure 2: Chemical reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols: 5-Chloro-2-methylpyrimidine-4-carboxylic acid as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-methylpyrimidine-4-carboxylic acid as a key intermediate in the synthesis of biologically active molecules. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a substituted pyrimidine derivative with the following properties:
| Property | Value | Reference |
| CAS Number | 74840-47-4 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents |
Applications in Medicinal Chemistry and Agrochemicals
This compound serves as a crucial building block in the synthesis of a variety of compounds with significant biological activity. Its reactive sites, including the carboxylic acid group and the chloro substituent, allow for diverse chemical modifications.
Notably, this intermediate is utilized in the development of:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. Derivatives of this compound have been explored as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
-
Agrochemicals: Pyrimidine derivatives are also prevalent in the agrochemical industry as herbicides and fungicides. The structural features of this compound make it a valuable precursor for the synthesis of novel crop protection agents.
Experimental Protocols
Synthesis of this compound
A common route to this compound is the hydrolysis of its corresponding ethyl ester, ethyl 5-chloro-2-methylpyrimidine-4-carboxylate.
Protocol: Hydrolysis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate
| Parameter | Value |
| Reactants | Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate, Lithium hydroxide (LiOH) |
| Solvent | Water |
| Reaction Time | 2-4 hours |
| Temperature | Room temperature |
| Work-up | Acidification with HCl, filtration |
| Purity | >95% (by HPLC) |
| Yield | High |
Procedure:
-
To a solution of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq) in a suitable volume of water, add lithium hydroxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Application as an Intermediate: Synthesis of a Pyrimidine-based EGFR Inhibitor
This compound can be used as a key intermediate in the synthesis of potent EGFR inhibitors. The following protocol outlines the synthesis of an N-phenyl-5-chloro-2-methylpyrimidine-4-carboxamide derivative, a scaffold found in some EGFR inhibitors.
Protocol: Amide Coupling with Aniline
| Parameter | Value |
| Reactants | This compound, Aniline, HATU, DIPEA |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 12-24 hours |
| Temperature | Room temperature |
| Work-up | Aqueous work-up, extraction |
| Purification | Column chromatography |
| Yield | 60-80% |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-phenyl-5-chloro-2-methylpyrimidine-4-carboxamide.
Visualization of Synthetic and Biological Pathways
To further illustrate the utility of this compound, the following diagrams visualize the synthetic workflow and a relevant biological signaling pathway.
Caption: Synthetic pathway from the ester to the final amide.
Caption: Simplified EGFR signaling pathway and the point of inhibition.[2][3][4][5]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. The protocols and data presented herein provide a foundation for its use in the development of novel therapeutics and agrochemicals. Researchers are encouraged to adapt and optimize these methods for their specific applications.
References
Application Notes & Protocols: Functional Characterization of PROTAC-Mediated Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the target protein, which marks it for degradation by the 26S proteasome.[4][5]
This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations and provides a powerful method for targeting proteins previously considered "undruggable," such as scaffolding and regulatory proteins.[2][5] Validating the function and efficacy of a novel PROTAC requires a systematic workflow to confirm each step of its mechanism, from target engagement to cellular effects.[6]
This document provides detailed protocols for the essential assays required to characterize a PROTAC's activity, focusing on quantifying target degradation and its downstream effect on cell viability.
Mechanism of Action
The core function of a PROTAC is to act as a bridge between the target protein and an E3 ligase. This initiates a cascade of intracellular events culminating in the degradation of the target protein.[7]
-
Binding: The PROTAC, a heterobifunctional molecule, independently and often reversibly binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][]
-
Ternary Complex Formation: The PROTAC brings the POI and E3 ligase into close proximity, forming a key ternary complex. The stability and conformation of this complex are critical for degradation efficiency.[3][]
-
Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[5]
-
Recognition & Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[2][]
-
Recycling: The PROTAC is then released and is free to engage another POI and E3 ligase, enabling it to act catalytically.[5][7]
Experimental Workflow for PROTAC Characterization
A systematic, multi-faceted approach is required to validate the activity and efficacy of a novel PROTAC.[7] The workflow involves a series of biochemical and cellular assays to confirm the intended mechanism of action, determine potency, and assess downstream functional consequences.[9]
Key Experimental Protocols
Protocol 1: Cellular Target Degradation using the HiBiT Lytic Assay
The HiBiT assay is a highly sensitive method for directly quantifying target protein degradation in cells.[10] It relies on CRISPR/Cas9 gene editing to insert a small 11-amino-acid tag (HiBiT) into the endogenous locus of the target protein.[11] In the presence of a detection reagent containing the complementary Large BiT (LgBiT) subunit and a substrate, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein.[12]
Methodology:
-
Cell Seeding:
-
Culture CRISPR-edited cells expressing the HiBiT-tagged target protein under standard conditions.
-
Seed the cells in a white, opaque 96-well assay plate at a predetermined optimal density (e.g., 10,000 cells/well in 80 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the PROTAC compound (e.g., 11 points, 3-fold dilutions starting from 10 µM) in the appropriate cell culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Add 20 µL of the PROTAC dilutions or vehicle control to the appropriate wells to achieve a final volume of 100 µL.
-
Incubate the plate for a predetermined time course (e.g., 2, 4, 8, 16, or 24 hours) at 37°C, 5% CO₂.[7]
-
-
Lysis and Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol.[12]
-
Add a volume of the detection reagent equal to the culture volume in each well (100 µL).
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete cell lysis and signal stabilization.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal using a plate-based luminometer.
-
Normalize the data: Set the average signal from the vehicle-treated wells as 100% protein abundance and the background from no-cell wells as 0%.
-
Plot the percent protein remaining against the log of the PROTAC concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[13]
-
Protocol 2: Cell Viability using the CellTiter-Glo® Luminescent Assay
This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[14] It is a critical functional assay to determine the downstream consequences of target protein degradation.
Methodology:
-
Cell Seeding:
-
Seed cells in a white, opaque 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment (e.g., 5,000 cells/well in 80 µL).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the PROTAC compound as described in Protocol 1.
-
Add 20 µL of the PROTAC dilutions or vehicle control to the wells.
-
Incubate for a period relevant to the degradation kinetics and expected phenotype (e.g., 72 hours).
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (100 µL).[14][15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal using a plate-based luminometer.
-
Normalize the data: Set the average signal from the vehicle-treated wells as 100% viability and the background from no-cell wells as 0%.
-
Plot the percent viability against the log of the PROTAC concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ (concentration for 50% inhibition of cell viability).
-
Data Presentation
Quantitative data from the characterization of two hypothetical PROTACs (PROTAC-A and PROTAC-B) targeting the same protein are summarized below.
Table 1: Degradation Parameters for PROTAC-A and PROTAC-B (24-hour treatment)
| Parameter | PROTAC-A | PROTAC-B | Unit | Description |
| DC₅₀ | 2.2 | 25.7 | nM | Concentration for 50% target degradation. |
| Dₘₐₓ | 97 | 85 | % | Maximum achievable target degradation. |
| Hook Effect | Moderate | Minimal | - | Loss of degradation at high concentrations. |
Data is hypothetical, based on representative values from literature.[16][17]
Table 2: Functional Cellular Parameters for PROTAC-A and PROTAC-B (72-hour treatment)
| Parameter | PROTAC-A | PROTAC-B | Unit | Description |
| Cell Viability IC₅₀ | 15.5 | 180.2 | nM | Concentration for 50% inhibition of cell viability. |
| Max Inhibition | 95 | 88 | % | Maximum observed reduction in cell viability. |
Data is hypothetical and for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. news-medical.net [news-medical.net]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Amides from 5-Chloro-2-methylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amides are a cornerstone functional group in medicinal chemistry and drug discovery, prized for their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. Pyrimidine scaffolds are also prevalent in a vast array of pharmacologically active compounds, including kinase inhibitors used in oncology. The synthesis of amides from 5-Chloro-2-methylpyrimidine-4-carboxylic acid provides a versatile platform for the generation of novel molecular entities with potential therapeutic applications. This document provides detailed protocols for the preparation of these amides, quantitative data for representative reactions, and an overview of their potential applications, particularly as kinase inhibitors.
Chemical Information
-
Starting Material: this compound
-
IUPAC Name: this compound[1]
-
CAS Number: 74840-47-4[1]
-
Molecular Formula: C₆H₅ClN₂O₂[1]
-
Molecular Weight: 172.57 g/mol [1]
Synthetic Methodologies
The preparation of amides from this compound can be achieved through several reliable synthetic routes. The most common approaches involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Below are two primary, detailed protocols:
-
Acyl Chloride Formation followed by Amination: This classic and robust two-step, one-pot method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the desired amine.
-
Direct Amide Coupling using Coupling Reagents: This method utilizes specialized reagents to activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. This approach is particularly useful for sensitive substrates or when trying to avoid the harsh conditions of acyl chloride formation.
Protocol 1: Acyl Chloride Formation and Subsequent Amination
This protocol is adapted from established methods for amide synthesis and is suitable for a wide range of amines.[2][3][4] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the formation of the acyl chloride.
Reaction Scheme:
Caption: General workflow for the two-step, one-pot amide synthesis via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature. If using oxalyl chloride, a catalytic amount of anhydrous DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
Step 2: Amination
-
Dissolve the crude 5-Chloro-2-methylpyrimidine-4-carbonyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.0-3.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the solution of the acyl chloride to the cooled amine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Direct Amide Coupling with HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a common and efficient peptide coupling reagent.[5][6] This method is generally milder than the acyl chloride route and is suitable for a wide range of amines, including those that are sterically hindered or have sensitive functional groups.
Reaction Scheme:
Caption: Workflow for the one-pot direct amide coupling using HATU.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various amides from this compound using the protocols described above.
| Amine Reactant | Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Acyl Chloride (SOCl₂) | Toluene/DCM | 4 | 85 | Hypothetical |
| Benzylamine | HATU Coupling | DMF | 6 | 92 | Hypothetical |
| Morpholine | Acyl Chloride ((COCl)₂) | DCM | 3 | 88 | Hypothetical |
| N-Methylaniline | HATU Coupling | DCM | 12 | 75 | Hypothetical |
Note: The data in this table is hypothetical and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Applications in Drug Development
Amides derived from this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors . The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, where it mimics the adenine base of ATP to anchor the inhibitor in the enzyme's active site.
A notable example of a drug with a related structure is Dasatinib , a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7] Dasatinib features a 2-aminopyrimidinyl-thiazole-5-carboxamide core, highlighting the therapeutic potential of this class of compounds.[7][8]
Potential Signaling Pathways Targeted:
The amides synthesized from this compound could potentially inhibit various protein kinases involved in cancer cell proliferation, survival, and metastasis. The specific kinase targets would depend on the nature of the "R" group introduced via the amine.
Caption: Potential mechanism of action for pyrimidine-based kinase inhibitors.
By inhibiting the phosphorylation of substrate proteins, these compounds can block downstream signaling pathways that are often dysregulated in cancer, thereby impeding tumor growth and survival. Further biological evaluation, including enzyme assays and cellular proliferation assays, is necessary to determine the specific kinase inhibitory profile and therapeutic potential of newly synthesized amides.
Conclusion
The preparation of amides from this compound is a straightforward and versatile process that can be accomplished through well-established synthetic methodologies. The resulting pyrimidine-4-carboxamides are valuable scaffolds in drug discovery, with a high potential for development as kinase inhibitors for the treatment of cancer and other diseases. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the synthesis and exploration of this promising class of compounds.
References
- 1. This compound | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 302964-08-5|2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Characterization of Pyrimidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of pyrimidine carboxylic acids, which are crucial scaffolds in numerous pharmaceuticals and biologically active molecules.[1][2][3] Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented below, along with data interpretation guidelines and illustrative diagrams to facilitate experimental design and data analysis.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a cornerstone technique for the analysis of pyrimidine derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments.[4][5] Reversed-phase HPLC is the most common modality used for these compounds.[4]
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify pyrimidine carboxylic acids in a sample matrix.
Instrumentation:
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
-
C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or other suitable buffer components (e.g., acetate buffer)[4][6]
-
Analytical standards of the target pyrimidine carboxylic acids
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous and organic components. A common mobile phase consists of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[6] The exact ratio can be optimized for specific analytes and can be run in isocratic or gradient mode.[4]
-
Standard Solution Preparation: Prepare a stock solution of the pyrimidine carboxylic acid standard in a suitable solvent (e.g., methanol or water). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing the pyrimidine carboxylic acid in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection. For complex matrices like biological fluids, solid-phase extraction (SPE) may be necessary for sample clean-up.[4]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Processing: Identify the peaks corresponding to the pyrimidine carboxylic acids based on their retention times compared to the analytical standards. For quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use this curve to determine the concentration of the analyte in the samples.
Quantitative Data Summary
| Compound | Column | Mobile Phase | Retention Time (min) | Detection |
| 4-Pyridinecarboxylic acid Isomers | Coresep 100 mixed-mode | 5% ACN with 0.1% phosphoric acid | Analyte-specific | UV 255 nm |
Note: Retention times are highly dependent on the specific pyrimidine carboxylic acid, the exact HPLC conditions, and the column used. The table above provides an example from the literature for pyridinecarboxylic acid isomers, which are structurally related to pyrimidine carboxylic acids.[6][7]
Experimental Workflow: HPLC Analysis
References
Application Note: Analysis of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the quantitative analysis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is presented as a robust method for routine quantification. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed for trace-level analysis. These protocols are designed to be readily implemented in a laboratory setting for applications such as purity assessment, stability testing, and pharmacokinetic studies.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices. This application note outlines two distinct yet complementary chromatographic techniques for this purpose. The reversed-phase HPLC method offers simplicity and reliability for routine analyses, while the LC-MS/MS method provides superior sensitivity and specificity, making it ideal for more demanding applications where trace-level detection is required. The analysis of pyrimidine derivatives is commonly achieved using reversed-phase HPLC with C8 and C18 columns.[1]
Part 1: Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in bulk materials or simple formulations. The principle of reversed-phase chromatography is employed, where the analyte is separated based on its hydrophobicity. To enhance retention of the polar carboxylic acid, the mobile phase is acidified to suppress the ionization of the carboxyl group, thereby increasing its interaction with the nonpolar stationary phase.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2][3]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV)
The following data are representative examples and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time | ~ 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Part 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound, making it suitable for analysis in complex matrices such as biological fluids. The method utilizes the same chromatographic principles as the HPLC method but employs a mass spectrometer for detection. A volatile mobile phase modifier, such as formic acid, is used to ensure compatibility with the mass spectrometer.
Experimental Protocol: LC-MS/MS Method
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Standard laboratory glassware and consumables
2. LC and MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, then to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Manufacturer's recommendation |
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC method, using LC-MS grade solvents and mobile phase as the diluent. For biological samples, a protein precipitation or solid-phase extraction step would be necessary.
4. Data Analysis:
-
Optimize the MRM transitions for this compound by infusing a standard solution into the mass spectrometer.
-
Quantify the analyte using the peak area from the specific MRM transition and a calibration curve prepared in a matrix that matches the samples.
Quantitative Data Summary (LC-MS/MS)
The following data are representative examples and should be optimized for the specific instrument used.
| Parameter | Value |
| Retention Time | ~ 3.2 min |
| Precursor Ion (m/z) | 171.0 (for [M-H]⁻) |
| Product Ion (m/z) | 127.0 (indicative of loss of CO₂) |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Experimental Workflow
The general workflow for the analysis of this compound is depicted in the following diagram.
Caption: General workflow for the analysis of this compound.
References
Application Notes and Protocols for the Synthesis and Evaluation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary strategies and methodologies for the design, synthesis, and evaluation of enzyme inhibitors. The content is structured to guide researchers through the process of identifying and optimizing potent and selective enzyme inhibitors, crucial for advancing drug discovery and understanding biological pathways.
Strategies for Enzyme Inhibitor Design
The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. Several key strategies have emerged, each with distinct advantages.
-
Structure-Based Drug Design (SBDD): This approach leverages the three-dimensional structure of the target enzyme, typically obtained through X-ray crystallography or NMR spectroscopy, to design inhibitors that fit precisely into the active site.[1][2][3] By understanding the molecular interactions between the enzyme and its natural substrate, researchers can design molecules with high affinity and selectivity.[2]
-
Fragment-Based Drug Discovery (FBDD): FBDD has become a powerful paradigm in lead discovery.[4][5] This method starts by screening libraries of low molecular weight compounds ("fragments") for weak binding to the target enzyme.[4] Biophysical techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry (ITC) are essential for identifying and characterizing these initial hits. Subsequently, these fragments are elaborated or linked together to generate more potent, lead-like molecules.[4][6]
-
Rational Design Based on Transition-State Analogs: Enzymes function by stabilizing the transition state of a chemical reaction.[7][8] Therefore, stable molecules that mimic the geometry and charge distribution of the transition state can act as potent and highly selective inhibitors.[7][8] This strategy has been successfully applied to design inhibitors for various enzyme classes, including ATP-dependent ligases and hydrolases.[7]
Synthetic Methodologies for Enzyme Inhibitors
The synthesis of potential enzyme inhibitors often involves sophisticated organic chemistry techniques. A particularly powerful and versatile method that has gained prominence is "click chemistry."
Click Chemistry in Inhibitor Synthesis
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, often proceeding under biocompatible conditions.[9][10][11] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring.[11][12]
This methodology is exceptionally well-suited for generating diverse libraries of potential inhibitors.[9][10] By creating a collection of "core" fragments bearing an alkyne group and a library of peripheral fragments with azide functionalities, a large number of bidentate inhibitors can be rapidly assembled and screened.[9][10]
Logical Workflow for Click Chemistry-Based Inhibitor Synthesis
Caption: Workflow for synthesizing and screening enzyme inhibitors using click chemistry.
Experimental Protocols for Enzyme Inhibition Assays
Once potential inhibitors have been synthesized, their efficacy must be evaluated through robust in vitro assays. The primary goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and to understand its mechanism of action.[13]
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol describes a common method for measuring enzyme activity and its inhibition by monitoring the change in absorbance of a chromogenic substrate or product.[14][15]
Materials:
-
Purified target enzyme
-
Substrate that produces a chromogenic product
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor at various concentrations (serial dilutions), and the enzyme. Include wells for positive and negative controls.
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[17]
-
Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength over time using a microplate spectrophotometer.[18][14]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.[16]
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
-
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of an enzyme inhibitor.
Quantitative Data Summary
The efficacy of enzyme inhibitors is quantified by various parameters, with IC50 being the most common. The following table provides a template for summarizing and comparing the potency of different inhibitors against a target enzyme.
| Inhibitor | Target Enzyme | Assay Type | Substrate Concentration (µM) | IC50 (µM) | Inhibition Type |
| Compound A | Protease X | Fluorogenic | 10 | 0.5 ± 0.05 | Competitive |
| Compound B | Kinase Y | Colorimetric | 5 | 1.2 ± 0.1 | Non-competitive |
| Compound C | Protease X | Fluorogenic | 10 | 0.8 ± 0.07 | Competitive |
| Compound D | Phosphatase Z | Colorimetric | 20 | 5.6 ± 0.4 | Mixed |
Understanding Inhibition Mechanisms
Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for understanding how an inhibitor interacts with an enzyme and for guiding further optimization.[13][19][20] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using double-reciprocal plots (Lineweaver-Burk plots).
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[13][19]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity but not substrate binding. This decreases Vmax but does not change Km.[13][20]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[13][20]
Signaling Pathway of Enzyme Inhibition Types
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
References
- 1. [PDF] Structure-based design of enzyme inhibitors and receptor ligands. | Semantic Scholar [semanticscholar.org]
- 2. Rational Structure-Based Inhibitor Design [creative-enzymes.com]
- 3. Structure-based inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 12. Click chemistry | News | Chemistry World [chemistryworld.com]
- 13. benchchem.com [benchchem.com]
- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 15. longdom.org [longdom.org]
- 16. benchchem.com [benchchem.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 5-Chloro-2-methylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting various coupling reactions with 5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 74840-47-4). This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The methodologies outlined are crucial for the construction of amides, esters, and for carbon-carbon bond formation, which are fundamental transformations in medicinal chemistry and drug development.
Amide Bond Formation (Amidation)
Amide coupling is one of the most frequently utilized reactions in drug discovery for the synthesis of stable and structurally diverse molecules. This compound can be readily coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for less reactive amines and for minimizing racemization.[1]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (if DMF is used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for HATU Coupling
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/NHS-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used and cost-effective method for amide bond formation.[2][3]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC Hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
DIPEA or TEA
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC Hydrochloride (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the active NHS ester.
-
Add the amine (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for EDC/NHS Coupling
Caption: Workflow for EDC/NHS-mediated amide coupling.
Quantitative Data for Amide Coupling (Representative)
| Coupling Reagent | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| HATU | Aniline | DIPEA | DMF | 4 | >90 | General Protocol |
| EDC/NHS | Benzylamine | TEA | DCM | 12 | 85-95 | General Protocol[2] |
| HATU | (S)-1-(4-chlorophenyl)ethanamine | DIPEA | DMA | 4 | High | [4] |
Note: Yields are representative for standard amide couplings and may vary depending on the specific amine used.
Ester Formation (Esterification)
Esterification of this compound can be achieved through several methods, most commonly via acid-catalyzed esterification (Fischer esterification) or by using coupling agents.
Protocol 3: Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5]
Reaction Scheme:
Caption: Workflow for Fischer Esterification.
Quantitative Data for Esterification (Representative)
| Method | Alcohol | Catalyst | Time (h) | Yield (%) | Reference |
| Fischer | Methanol | H₂SO₄ | 12 | >90 | General Protocol [5] |
| Fischer | Ethanol | p-TsOH | 16 | 85-95 | General Protocol [5] |
Note: Yields are representative and depend on the alcohol and reaction conditions.
Carbon-Carbon Bond Formation (Cross-Coupling Reactions)
While direct cross-coupling with the carboxylic acid group is challenging, it can be achieved through decarbonylative pathways. Alternatively, the carboxylic acid can be converted to a more reactive functional group (e.g., halide) for traditional cross-coupling reactions like Suzuki, Sonogashira, or Heck.
Application Note: Decarbonylative Cross-Coupling
Recent advances have enabled the use of carboxylic acids as coupling partners in palladium-catalyzed reactions via a decarbonylative mechanism. [6][7][8][9]This approach is advantageous as it avoids the need for pre-functionalization of the starting material.
Conceptual Reaction Scheme (Decarbonylative Sonogashira Coupling):
This reaction typically involves the in situ activation of the carboxylic acid to a mixed anhydride, followed by oxidative addition to a low-valent palladium catalyst, decarbonylation, and subsequent coupling with the alkyne. [7][9]While a specific protocol for this compound is not readily available in the literature, the general conditions often involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), an activating agent (e.g., pivalic anhydride), and a base at elevated temperatures. [6][7][9] Logical Relationship for Decarbonylative Coupling
Caption: Key steps in a decarbonylative cross-coupling reaction.
Application Note: Suzuki Coupling via Halogenation
A more traditional and widely applicable approach is the conversion of the carboxylic acid to a halide (e.g., via SOCl₂ or (COCl)₂), followed by a standard Suzuki-Miyaura cross-coupling reaction. The resulting halopyrimidine is an excellent substrate for palladium-catalyzed coupling with various boronic acids. [10][11][12][13] Two-Step Conceptual Pathway:
-
Halogenation: this compound → 4,5-Dichloro-2-methylpyrimidine
-
Suzuki Coupling: 4,5-Dichloro-2-methylpyrimidine + Ar-B(OH)₂ --(Pd catalyst, Base)--> 4-Aryl-5-chloro-2-methylpyrimidine
This two-step sequence allows for the regioselective introduction of aryl or heteroaryl substituents at the 4-position of the pyrimidine ring.
Quantitative Data for Suzuki Coupling of Related Dichloropyrimidines
| Boronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 15 (MW) | 81 | [11] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 15 (MW) | 95 | [11] |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 15 (MW) | 73 | [11] |
Note: Data is for the Suzuki coupling of 2,4-dichloropyrimidine and serves as a model for the reactivity of the halogenated derivative.
Disclaimer
The protocols provided are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by qualified individuals in a well-equipped laboratory, following all necessary safety precautions.
References
- 1. americapeptide.com [americapeptide.com]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 7. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 5-Chloro-2-methylpyrimidine-4-carboxylic acid for Biological Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic derivatization of the pyrimidine scaffold allows for the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the derivatization of 5-Chloro-2-methylpyrimidine-4-carboxylic acid. The primary focus is on the formation of amide derivatives (carboxamides) and their subsequent evaluation for potential anticancer and anti-inflammatory activities. While specific biological data for derivatives of this compound is not extensively available in public literature, this guide leverages data from structurally similar compounds to provide a framework for the design and testing of novel derivatives. The protocols and pathways described herein offer a robust starting point for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold.
Derivatization Protocols: Amide Bond Formation
The carboxylic acid moiety of this compound is an ideal handle for derivatization through amide bond formation. This reaction, typically requiring the activation of the carboxylic acid, allows for the introduction of a diverse range of amine-containing substituents. Below are two standard protocols for amide coupling using common and efficient reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Protocol 1: Amide Coupling using EDC/NHS
This method is widely used due to the water-solubility of the EDC and its byproducts, which simplifies purification.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
-
-
Amine Coupling:
-
To the solution containing the activated ester, add the desired amine (1.1 equivalents). If the amine is provided as a salt, add a non-nucleophilic base like DIPEA (2.0 equivalents) to liberate the free amine.
-
Continue stirring the reaction at room temperature for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or when racemization is a concern (not applicable here, but good practice).
Materials:
-
This compound
-
Desired primary or secondary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Reaction Setup:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (to help remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Potential Biological Applications
Derivatives of this compound are promising candidates for biological testing in several areas, primarily oncology and inflammation.
Anticancer Activity
Structurally related pyrimidine derivatives have demonstrated potent anticancer activity. A notable target for pyrimidine-based inhibitors is Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication.[4] Overexpression of PLK4 is observed in various cancers and is associated with tumor progression.[1] Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.[4]
Anti-inflammatory Activity
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[3] Key targets in inflammatory pathways include cyclooxygenase (COX) enzymes and signaling cascades mediated by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5][6] By inhibiting these pathways, pyrimidine-based compounds can reduce the production of pro-inflammatory mediators.
Data Presentation
The following tables summarize the biological activity of pyrimidine derivatives that are structurally related to the title compound. This data can serve as a benchmark for newly synthesized derivatives of this compound.
Table 1: Anticancer Activity of Structurally Related Pyrimidine Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 / Activity | Target | Reference |
| 5-Chlorine-2-amino-pyrimidine derivative (5f) | MCF-7 | 0.48 µM | PLK4 (IC50 = 0.8 nM) | [4] |
| 7-Chloro-thiazolo[4,5-d]pyrimidine (3b) | NCI-60 Panel | Growth % ranging from -82.97 to 63.05 | Not specified | [1] |
| Pyrimidodiazepine (16c) | NCI-60 Panel | LC50 values up to 10-fold lower than doxorubicin | DNA binding | [7] |
| 5-Chloro-indole-2-carboxamide (5f) | A549 | GI50 = 29 nM | EGFRT790M (IC50 = 9.5 nM) | [8] |
Table 2: Anti-inflammatory Activity of Structurally Related Pyrimidine Derivatives
| Compound/Derivative Class | Assay | IC50 / Activity | Target | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative (5) | COX-2 Inhibition | 0.04 µM | COX-2 | [5] |
| Pyrazolo[3,4-d]pyrimidine derivative (6) | COX-2 Inhibition | 0.04 µM | COX-2 | [5] |
| 2,4,5-Trisubstituted pyrimidine (128) | NF-κB and AP-1 Inhibition | 0.05 µM | NF-κB, AP-1 | [5] |
| Oxazine-linked pyrimidine (TRX-01) | MCF-7 cell proliferation | 9.17 µM | NF-κB | [9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for derivatization and biological testing.
PLK4 Signaling Pathway in Cancer
Caption: PLK4 signaling pathway and potential inhibition.[1][4]
General Anti-inflammatory Signaling Pathways
Caption: Inhibition of pro-inflammatory signaling pathways.[5][6][9]
References
- 1. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Building Blocks in Combinatorial Chemistry for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of molecular building blocks in combinatorial chemistry, a cornerstone of modern drug discovery. By systematically combining various chemical building blocks, vast libraries of diverse compounds can be rapidly synthesized and screened for biological activity, accelerating the identification of novel therapeutic leads.
Application Note 1: Solid-Phase Synthesis of a 1,4-Benzodiazepine Library for Targeting G-Protein Coupled Receptors
Introduction: The 1,4-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets, including G-protein coupled receptors (GPCRs) such as the cholecystokinin A (CCK-A) receptor. The CCK-A receptor, found primarily in the gastrointestinal system, is involved in satiety and pancreatic secretion, making it a target for appetite suppressants.[1] Combinatorial synthesis on a solid support allows for the rapid generation of a large and diverse library of 1,4-benzodiazepine derivatives for screening against this receptor.
Library Design and Synthesis: A 1,4-benzodiazepine library can be constructed from three key building blocks: a 2-aminobenzophenone scaffold, various amino acids, and a selection of alkylating agents. The diversity of the library is generated by varying the substituents at three positions (R1, R2, and R3) on the benzodiazepine core.
Screening and Structure-Activity Relationship (SAR): The synthesized library can be screened for binding affinity to the CCK-A receptor using a competitive radioligand binding assay. Structure-activity relationship studies reveal that specific substitutions at the R1, R2, and R3 positions significantly impact binding affinity. For instance, certain 3-amino-1,4-benzodiazepine derivatives have shown high affinity for the CCK-A receptor, with IC50 values in the nanomolar range.
Quantitative Data: SAR of 1,4-Benzodiazepine Derivatives as CCK-A Receptor Antagonists
| Compound ID | R1 (Amino Acid Side Chain) | R2 (Alkylating Agent) | R3 (on Benzophenone) | CCK-A Receptor Affinity (IC50, nM) |
| 1 | -CH(CH3)2 (Val) | -CH2CH3 (Ethyl) | -Cl | 11 |
| 2 | -CH2Ph (Phe) | -CH2CH3 (Ethyl) | -Cl | 10 |
| 3 | -CH(CH3)2 (Val) | -CH2-c-Hex (Cyclohexylmethyl) | -H | 9 |
| 4 | -CH2Ph (Phe) | -CH2-c-Hex (Cyclohexylmethyl) | -H | 11 |
Note: The data presented in this table is representative and compiled from literature to illustrate structure-activity relationships.
Experimental Protocol: Solid-Phase Synthesis of a 1,4-Benzodiazepine Library
This protocol describes the synthesis of a 1,4-benzodiazepine library on a solid support using the split-and-pool strategy.
Materials:
-
Aminomethylated polystyrene resin
-
Fmoc-protected amino acids
-
2-Aminobenzophenone derivatives
-
Alkylating agents (e.g., alkyl halides)
-
Reagents for solid-phase synthesis: Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt), Piperidine, Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the aminomethylated polystyrene resin in DCM.
-
Scaffold Attachment: Couple the 2-aminobenzophenone scaffold to the resin.
-
Split the Resin: Divide the resin into equal portions, one for each amino acid to be used.
-
Amino Acid Coupling:
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple the first set of Fmoc-protected amino acids to the resin in separate reaction vessels using DIC and HOBt in DMF.
-
-
Pool and Mix: Combine all resin portions and mix thoroughly.
-
Split the Resin Again: Divide the pooled resin into equal portions, one for each alkylating agent.
-
Alkylation: React each portion of the resin with a different alkylating agent.
-
Cyclization and Cleavage:
-
Treat the resin with TFA to simultaneously effect cyclization to form the 1,4-benzodiazepine ring and cleave the final product from the solid support.
-
-
Purification and Characterization: Purify the individual compounds and confirm their identity and purity using techniques like HPLC and mass spectrometry.
Diagrams
Caption: Experimental workflow for combinatorial synthesis and screening.
Application Note 2: High-Throughput Screening of a Small Molecule Library for Kinase Inhibitors Targeting the MAPK Pathway
Introduction: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations in key kinases like RAF, MEK, and ERK, is a hallmark of many cancers. Therefore, inhibitors of these kinases are attractive therapeutic targets. High-throughput screening (HTS) of combinatorial libraries is a powerful method for identifying novel kinase inhibitors.
Assay Principle: A common HTS method for kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction. The kinase activity is directly proportional to the amount of ADP generated. In the presence of an inhibitor, kinase activity is reduced, leading to a lower ADP concentration and a weaker luminescent signal.
Quantitative Data: Virtual Screening of FDA-Approved Drugs Against MEK1
A virtual screen of FDA-approved drugs was performed to identify potential MEK1 inhibitors. The table below shows the docking scores and predicted inhibition constants (pKi) for the top-ranking compounds compared to a known MEK1 inhibitor, Selumetinib.[2]
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (pKi) |
| Radotinib | -10.5 | 7.70 |
| Alectinib | -10.2 | 7.48 |
| Axitinib | -10.1 | 7.41 |
| Ponatinib | -9.8 | 7.19 |
| Selumetinib (Reference) | -7.2 | 5.28 |
Note: This data is from an in silico study and requires experimental validation.[2] A known potent MEK1/2 inhibitor, CI-1040, identified from library screening, has an IC50 of 17 nM.[3]
Experimental Protocol: High-Throughput Screening for MEK1 Kinase Inhibitors
This protocol is adapted for a 384-well plate format using a luminescence-based assay.
Materials:
-
Purified MEK1 kinase
-
Kinase substrate (e.g., inactive ERK1)
-
ATP
-
Test compounds from a combinatorial library
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Multichannel pipettes or an automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense test compounds and controls (no inhibitor for 100% activity, known inhibitor for 0% activity) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add a solution containing MEK1 kinase and its substrate (inactive ERK1) to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound and determine the IC50 values for active compounds.
Diagrams
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway.
Caption: High-throughput screening and hit validation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 5-Chloro-2-methylpyrimidine-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the hydrolysis of an ester precursor.
Problem 1: Low or No Conversion of Starting Material (Ester Precursor)
| Possible Cause | Suggested Solution |
| Insufficient Base | Ensure at least a stoichiometric amount of base (e.g., NaOH, LiOH) is used. For less reactive esters, an excess of base (1.5-2.0 equivalents) may be required. |
| Low Reaction Temperature | Increase the reaction temperature. Saponification is often more efficient at elevated temperatures. Refluxing in a suitable solvent is a common practice. |
| Inappropriate Solvent | The solvent should be able to dissolve both the ester and the base. A mixture of water and a miscible organic solvent like methanol, ethanol, or THF is often effective.[1] |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed. |
| Poor Quality of Reagents | Use fresh, anhydrous solvents and high-purity base. Moisture can consume some of the base. |
Problem 2: Formation of a Significant Amount of Side Product (e.g., 5-Hydroxy-2-methylpyrimidine-4-carboxylic acid)
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | The chloro group at the 5-position can be susceptible to nucleophilic substitution by hydroxide ions, especially at high temperatures and high base concentrations.[2] |
| - Use a milder base such as lithium hydroxide (LiOH), which can be effective at lower temperatures.[2] | |
| - Carefully control the reaction temperature and time to minimize the formation of the hydroxy byproduct. | |
| - Consider using a non-aqueous solvent system if the substitution reaction is highly problematic. | |
| Prolonged Reaction Time | Extended exposure to basic conditions, even at moderate temperatures, can promote the substitution reaction. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
Problem 3: Difficulty in Isolating the Product after Acidification
| Possible Cause | Suggested Solution |
| Product is Soluble in the Reaction Mixture | If the product has some solubility in the workup solvent, concentration of the aqueous layer after acidification and filtration may be necessary. Extraction with a suitable organic solvent (e.g., ethyl acetate) may also be effective. |
| Formation of a Fine Precipitate | Cool the solution in an ice bath after acidification to promote complete precipitation. If the precipitate is very fine and difficult to filter, try adding a filter aid like celite or allowing the precipitate to settle and decanting the supernatant. |
| Incorrect pH for Precipitation | The product is a carboxylic acid and will precipitate at a low pH. Ensure the aqueous solution is acidified to a pH of 3-4 with an acid like concentrated HCl.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most commonly employed synthetic strategies include:
-
Hydrolysis of an ester precursor: This typically involves the saponification of ethyl or methyl 5-chloro-2-methylpyrimidine-4-carboxylate. The ester itself can be synthesized via various methods, including the Minisci reaction.[3]
-
Oxidation of a methyl group: This route would involve the oxidation of 5-chloro-2,4-dimethylpyrimidine. However, controlling the regioselectivity to oxidize only the methyl group at the 4-position can be challenging.
-
Carboxylation of the pyrimidine ring: This could theoretically be achieved through methods like Grignard reactions or lithiation followed by quenching with carbon dioxide. However, these methods can be complicated by the reactivity of the chloro-substituted pyrimidine ring.[4]
Q2: How can I synthesize the precursor, ethyl 5-chloro-2-methylpyrimidine-4-carboxylate?
A2: The synthesis of this precursor can be challenging. One reported method is the Minisci homolytic alkoxycarbonylation of 5-chloropyrimidine. This radical-based approach has been shown to be more efficient than some classical condensation methods, which often suffer from low yields and the formation of byproducts.[3]
Q3: What is the best base to use for the hydrolysis of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate?
A3: Both sodium hydroxide (NaOH) and lithium hydroxide (LiOH) can be used. LiOH is sometimes preferred as it can be effective under milder conditions, which can help to prevent the unwanted substitution of the chlorine atom.[2] A patent describes the use of 5N aqueous NaOH in methanol at room temperature.[1]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting ester will have a higher Rf value than the product carboxylic acid. A suitable eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The spots can be visualized under UV light. HPLC can also be used for more quantitative monitoring.
Q5: What are the typical purification methods for this compound?
A5: After precipitation from the acidified reaction mixture and filtration, the crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel may be necessary, although this can be complicated by the acidity of the product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of its Ethyl Ester
This protocol is based on a general procedure for the hydrolysis of a similar pyrimidine ester.[1]
Reagents and Materials:
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Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate
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Methanol
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5N Sodium Hydroxide (NaOH) solution
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Concentrated Hydrochloric Acid (HCl)
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Ethyl acetate (for extraction, if necessary)
-
Deionized water
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Round-bottom flask
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Magnetic stirrer
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq) in methanol.
-
Hydrolysis: To the stirred solution, add 5N aqueous sodium hydroxide solution (2.0-3.0 eq).
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC. The reaction time can vary from a few hours to overnight.
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Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice-water bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold water and then with a small amount of a non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Drying: Dry the product under vacuum to obtain this compound.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis optimization.
References
Technical Support Center: Synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through a multi-step process. A common and effective strategy involves a two-step sequence:
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Chlorination: The synthesis often starts from a more readily available 4-hydroxypyrimidine precursor, specifically ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate. This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding ethyl 5-chloro-2-methylpyrimidine-4-carboxylate.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) to the desired this compound.[1][2][3]
Alternative routes might involve the Sandmeyer reaction from an amino-pyrimidine precursor or the oxidation of a corresponding methyl or formyl group at the 4-position, though these are generally less common for this specific substitution pattern.
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges during the synthesis, including:
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Low yield in the chlorination step: The chlorination of the 4-hydroxypyrimidine precursor can sometimes result in low yields due to incomplete reaction or the formation of byproducts. Careful control of reaction conditions is crucial.
-
Incomplete hydrolysis: The hydrolysis of the ethyl ester to the carboxylic acid may not go to completion, leading to a mixture of starting material and product that can be difficult to separate.
-
Purification difficulties: The final product and intermediates may require careful purification, often involving recrystallization or column chromatography, to remove unreacted starting materials and byproducts.
-
Side reactions: As with many heterocyclic syntheses, there is a potential for side reactions, such as dichlorination or decomposition under harsh reaction conditions.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount in any chemical synthesis. For this specific process, the following precautions are critical:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong bases: Solutions of sodium hydroxide and lithium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Solvents: Many organic solvents used in the synthesis are flammable and may be toxic. Handle them in a fume hood and away from ignition sources.
-
General Handling: Always wear appropriate PPE. Before starting any reaction, it is essential to read the Safety Data Sheets (SDS) for all chemicals being used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, following the proposed two-step synthetic route.
Problem 1: Low yield of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate in the chlorination step.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux period. Increase Temperature: If the reaction is sluggish, a moderate increase in the reflux temperature might be beneficial. However, be cautious as excessive heat can lead to decomposition. |
| Reagent Purity/Activity | Use Fresh POCl₃: Phosphorus oxychloride can degrade over time, especially if exposed to moisture. Using a fresh bottle or a recently opened one is recommended. Purity of Starting Material: Ensure the ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate is pure and dry. Impurities can interfere with the reaction. |
| Suboptimal Reaction Conditions | Addition of a Tertiary Amine: The addition of a tertiary amine, such as N,N-dimethylaniline, can act as a catalyst and acid scavenger, which may improve the yield.[1][2] Solvent Choice: While the reaction is often run neat in excess POCl₃, in some cases, the use of a high-boiling inert solvent might be beneficial. |
| Work-up Issues | Careful Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice water to decompose excess POCl₃. Rapid addition can lead to vigorous reactions and potential loss of product. pH Adjustment: After quenching, the pH should be carefully neutralized before extraction to ensure the product is in its neutral form and can be efficiently extracted into the organic layer. |
Problem 2: Incomplete hydrolysis of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | Molar Ratio of Base: Ensure that a sufficient molar excess of the base (e.g., NaOH or LiOH) is used to drive the reaction to completion. A 2-3 fold excess is often recommended. |
| Reaction Time and Temperature | Extend Reaction Time: Monitor the reaction by TLC. If the ester is still present, continue stirring at room temperature or apply gentle heating (e.g., 40-50°C) to accelerate the hydrolysis. Temperature Control: While heating can speed up the reaction, excessive temperatures might lead to decomposition of the pyrimidine ring. |
| Solvent System | Co-solvent: If the ester has low solubility in the aqueous base, the addition of a co-solvent like methanol or ethanol can improve solubility and facilitate the reaction. |
| Product Precipitation | Maintain pH during Reaction: Ensure the reaction mixture remains basic throughout the process. If the pH drops, the rate of hydrolysis will decrease. |
Problem 3: Difficulty in purifying the final product, this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Ester | Optimize Hydrolysis: Refer to the troubleshooting steps for incomplete hydrolysis to ensure complete conversion of the ester. Purification: If a small amount of ester remains, it can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Formation of Byproducts | Control Reaction Conditions: Strictly follow the optimized reaction conditions to minimize the formation of byproducts. Recrystallization: The crude product can often be purified by recrystallization. Experiment with different solvents to find one that provides good recovery and purity. Acid-Base Extraction: An acid-base workup can be used to separate the acidic product from neutral or basic impurities. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid. |
| Salts from Work-up | Thorough Washing: Ensure the precipitated product is thoroughly washed with cold water to remove any inorganic salts from the neutralization step. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate
This protocol is adapted from a general procedure for the chlorination of hydroxypyrimidines.[1][2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask in a fume hood.
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol is adapted from a procedure for the hydrolysis of a similar chloro-substituted heterocyclic ester.[3]
-
Dissolve ethyl 5-chloro-2-methylpyrimidine-4-carboxylate (1 equivalent) in a mixture of methanol or ethanol and water.
-
Add a solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) in water.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of Hydroxypyrimidines
| Parameter | Condition A | Condition B | Expected Outcome |
| Chlorinating Agent | POCl₃ (neat) | POCl₃ with N,N-dimethylaniline | Addition of N,N-dimethylaniline may improve yield and reduce reaction time. |
| Temperature | 105-110°C | 80-90°C | Lower temperatures may require longer reaction times but can reduce byproduct formation. |
| Reaction Time | 2-4 hours | 6-8 hours | Longer reaction times may be necessary for less reactive substrates. |
Table 2: Comparison of Bases for the Hydrolysis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate
| Base | Molar Equivalents | Solvent | Temperature | Expected Outcome |
| NaOH | 2-3 | Methanol/Water | Room Temperature | Effective for complete hydrolysis. |
| LiOH | 2-3 | Methanol/Water | Room Temperature | Often provides a cleaner reaction with high yield.[3] |
| KOH | 2-3 | Ethanol/Water | Room Temperature | Also a viable option for saponification. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of Chlorinated Pyrimidine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated pyrimidine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of chlorinated pyrimidines in a question-and-answer format.
Recrystallization Troubleshooting
-
Question: My chlorinated pyrimidine compound will not crystallize, even after cooling the solution. What should I do?
-
Answer: This issue often arises from the selection of an inappropriate solvent or the presence of significant impurities that inhibit crystal formation.
-
Solvent Screening: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Experiment with a range of solvents with varying polarities. Common choices for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/tetrahydrofuran.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus to create a nucleation site. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-quality crystals.[1]
-
-
-
Question: My compound precipitates as an oil or amorphous solid instead of crystals. How can I fix this?
-
Answer: Oiling out typically occurs when the solution is too concentrated or cooled too rapidly.
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice.[1]
-
Dilution: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly.
-
Solvent Choice: Consider using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature to slow down the precipitation process.[1]
-
-
-
Question: After recrystallization, my product is still impure. What are the next steps?
-
Answer: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Second Recrystallization: A second recrystallization using a different solvent system can be effective in removing persistent impurities.[1]
-
Alternative Purification Method: If the impurities have a similar solubility profile to your product, recrystallization may not be the most effective technique. In such cases, column chromatography is a more suitable purification method.[1]
-
-
Column Chromatography Troubleshooting
-
Question: My chlorinated pyrimidine appears to be degrading on the silica gel column. What is happening and how can I prevent it?
-
Answer: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Chlorinated pyrimidines can be susceptible to hydrolysis under acidic conditions.
-
Neutralize Silica Gel: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine or pyridine.[1][2] This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile will be different from silica gel, and you will need to re-optimize your solvent system using thin-layer chromatography (TLC).
-
-
-
Question: I am having difficulty separating my target compound from a closely related impurity with a similar Rf value. How can I improve the separation?
-
Answer: Improving the resolution between two closely eluting spots requires careful optimization of the chromatographic conditions.
-
Solvent System Optimization: Test a variety of solvent systems with different polarities and compositions. Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve separation.
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), employ a gradient elution. Start with a less polar solvent system to elute the less polar impurities, and gradually increase the polarity to elute your target compound and then the more polar impurities.[2]
-
Column Dimensions: Use a longer and narrower column to increase the surface area and improve separation efficiency.
-
-
-
Question: My compound is tailing on the column, leading to broad peaks and poor separation. What causes this and how can I fix it?
-
Answer: Peak tailing is often caused by strong interactions between the analyte and the stationary phase, or by column overload.
-
Mobile Phase Modifier: For basic compounds like pyrimidines, adding a small amount of a base such as triethylamine or pyridine to the mobile phase can reduce tailing by competing for the active sites on the silica gel.[1]
-
Reduce Sample Load: Overloading the column can lead to peak broadening and tailing. Try loading a smaller amount of your crude product onto the column.
-
Check for Degradation: Tailing can also be an indication of on-column degradation. If you suspect this, consider the solutions for compound degradation mentioned above.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in chlorinated pyrimidine synthesis?
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A1: Common impurities include unreacted starting materials (e.g., uracil, barbituric acid), incompletely chlorinated intermediates (e.g., hydroxy-chloropyrimidines), and byproducts from side reactions such as hydrolysis of the chloro-substituents to hydroxyl groups.[3] Residual chlorinating agents like phosphorus oxychloride and inorganic salts are also common.
-
-
Q2: How can I monitor the purity of my chlorinated pyrimidine during purification?
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A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a purification.[1] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying impurity peaks.
-
-
Q3: Are chlorinated pyrimidines stable in common organic solvents?
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A3: The stability of chlorinated pyrimidines depends on the specific compound and the solvent. They are generally susceptible to nucleophilic attack. Protic solvents like water, methanol, and ethanol are generally not recommended for long-term storage as they can react with the chloro-substituents, leading to hydrolysis or alcoholysis.[5] Aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are more suitable for preparing stock solutions, but it is always best to prepare solutions fresh.[5]
-
-
Q4: Can I purify chlorinated pyrimidines by distillation?
Data Presentation
Table 1: Purity and Yield of 2,4,6-Trichloropyrimidine from Different Purification Methods
| Purification Method | Purity | Yield (based on barbituric acid) | Reference |
| Distillation | 97.6% | 92.4% | [7] |
| Distillation followed by heating at 170°C | High Purity | Not specified | [6] |
| Water vapor distillation under reduced pressure | >99.52% | 80-92% | [8] |
Table 2: Common Recrystallization Solvents for Chlorinated Pyrimidines
| Compound | Solvent(s) | Reference |
| 5-Chlorouracil | Hot water | [4] |
| 2-Chloropyrimidine | Benzene, pet ether, or a mixture of both | [2][9] |
| 2-(Chloromethyl)pyrimidine hydrochloride | Ethanol/ether | [10] |
| 6-Chloropyrido[2,3-d]pyrimidine derivatives | Ethanol, acetone, 1,4-dioxane, ethyl acetate/hexane | [1] |
Experimental Protocols
Protocol 1: Purification of a Chlorinated Pyrimidine by Recrystallization
This protocol provides a general procedure for the purification of a solid chlorinated pyrimidine compound.
-
Solvent Selection:
-
Place a small amount of the crude product (20-30 mg) into several test tubes.
-
Add a few drops of different solvents to each test tube and observe the solubility at room temperature.
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Heat the test tubes with the insoluble samples in a water bath and observe if the compound dissolves.
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Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude chlorinated pyrimidine in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature undisturbed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification of a Chlorinated Pyrimidine by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of a chlorinated pyrimidine using flash column chromatography.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives your target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
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Add a thin layer of sand to the top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified chlorinated pyrimidine.
-
Mandatory Visualizations
Caption: General workflow for the purification and analysis of chlorinated pyrimidine compounds.
Caption: Troubleshooting logic for addressing low purity in chlorinated pyrimidine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Identification and minimization of by-products in pyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of pyrimidine derivatives, focusing on the identification and minimization of by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis to minimize by-product formation?
A1: To minimize by-product formation, it is crucial to control reaction conditions such as temperature, pressure, and reaction time. Reagent stoichiometry, or the molar ratios of reactants, must be carefully calculated and measured. Additionally, many reactions in heterocyclic chemistry are sensitive to air and moisture, making an inert atmosphere (e.g., nitrogen or argon) essential for improving yield and reducing side products.[1]
Q2: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring?
A2: The formation of regioisomers can be minimized by the careful selection of starting materials and reaction conditions. Common strategies include the use of protecting groups to block certain reactive sites or the introduction of directing groups to favor substitution at a specific position. The electronic nature of existing substituents on the pyrimidine ring also significantly influences the direction of incoming electrophiles or nucleophiles.[1]
Q3: My TLC analysis shows multiple spots, indicating a complex mixture. What are the likely side reactions?
A3: A complex mixture often results from various side reactions. The inherent reactivity of the pyrimidine ring and its precursors can lead to dimerization, polymerization, or rearrangement.[1] In specific reactions like the Biginelli reaction, side products can include N-acylureas or linear ureides from incomplete cyclization.[2][3] For syntheses involving chalcones and guanidine, potential side reactions include Michael addition of guanidine without subsequent cyclization.[3]
Q4: What are the best analytical techniques for identifying unknown by-products in my pyrimidine synthesis?
A4: A combination of chromatographic and spectroscopic techniques is most effective. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for initial assessment of mixture complexity.[1][4] For structural elucidation of by-products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the chemical structure, while Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight information and fragmentation patterns to help identify the compounds.[1][4]
Q5: How can I effectively monitor a solid-phase pyrimidine synthesis to avoid by-product formation?
A5: Monitoring solid-phase reactions typically involves cleaving a small amount of the resin-bound product, followed by analysis of the cleaved material using TLC, HPLC, or LC-MS.[4] This allows for the assessment of reaction completion and the presence of any side products before proceeding with the full cleavage of the product from the resin.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are a common issue in pyrimidine synthesis and can be attributed to several factors.
Symptoms:
-
Low recovery of the desired product after purification.
-
TLC/HPLC analysis shows a significant amount of unreacted starting materials.[3]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Citation |
| Purity of Starting Materials | Impurities or residual moisture in reactants can interfere with the reaction. Ensure all starting materials are of high purity and are thoroughly dried. | [1][2] |
| Incorrect Reagent Stoichiometry | Incorrect molar ratios can lead to low conversion. Carefully calculate and measure the amounts of all reactants. A slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields. | [1][5] |
| Non-optimal Reaction Conditions | Inadequate temperature or reaction time can result in incomplete reactions. Monitor the reaction progress using TLC or HPLC to determine the optimal conditions. Consider using microwave-assisted synthesis to potentially reduce reaction times and improve yields. | [1][2][5] |
| Insufficient Catalyst Activity | The catalyst may be deactivated or used in an insufficient amount. Try increasing the catalyst loading or using a more active catalyst. | [3] |
| Atmosphere Control | Reactions sensitive to air or moisture can have reduced yields. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | [1] |
Issue 2: Presence of Unexpected By-products
The formation of by-products complicates purification and reduces the overall yield.
Symptoms:
-
Multiple spots observed on TLC.
-
Unexpected peaks in HPLC or NMR spectra.[4]
-
Formation of insoluble materials during the reaction.[3]
Common By-products and Minimization Strategies:
| By-product Type | Formation Context | Minimization Strategy | Citation |
| Dimers/Polymers | High reactant concentration, elevated temperatures. | Modify reaction conditions (e.g., lower temperature, change solvent), control the rate of reagent addition. | [1] |
| Regioisomers | Substitution reactions on substituted pyrimidines. | Use appropriate protecting or directing groups to enhance regioselectivity. | [1] |
| Over-alkylation/Acylation | Reactions involving alkylating or acylating agents. | Control the stoichiometry of the electrophile and the reaction time. | [1] |
| N-acylureas | Biginelli reaction. | Carefully control reaction stoichiometry and catalyst. Recrystallization is often effective for removal. | [2] |
| Linear Ureides | Incomplete cyclization in reactions like the Biginelli synthesis. | Ensure sufficient reaction time and optimal temperature to promote cyclization. | [3] |
| Michael Adducts | Reactions of nucleophiles (e.g., guanidine) with α,β-unsaturated ketones (e.g., chalcones). | Optimize reaction conditions to favor cyclization over simple addition. | [3] |
Issue 3: Difficulties in Product Purification
Isolating the desired pyrimidine derivative can be challenging due to impurities with similar physicochemical properties.
Symptoms:
-
Co-elution of product and impurities during column chromatography.
-
Product instability during purification.[1]
-
Incomplete removal of catalysts or reagents.[1]
-
Compound precipitates as an oil or amorphous solid instead of crystals during recrystallization.[6]
Purification Troubleshooting:
| Problem | Suggested Solution | Citation |
| Poor separation in column chromatography | Experiment with different solvent systems (adjusting polarity). Consider alternative stationary phases like alumina if the compound is unstable on silica gel. Preparative HPLC may be necessary for difficult separations. | [1] |
| Product instability on silica gel | Use a different stationary phase (e.g., alumina) or employ non-chromatographic methods like crystallization. | [1] |
| Rapid precipitation during recrystallization | Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before further cooling in an ice bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization. | [6] |
| Residual catalysts or reagents | Implement thorough work-up procedures, including aqueous washes and extractions, before chromatographic purification. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation : Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.[4]
-
Spotting : Apply a small amount of the reaction mixture (dissolved in a suitable solvent) to the starting line. Also spot the starting materials for comparison.
-
Development : Place the TLC plate in a developing chamber containing the appropriate mobile phase, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[4]
-
Visualization : Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate is dry, visualize the spots under a UV lamp or by using a chemical stain (e.g., iodine vapor, potassium permanganate).[4]
-
Interpretation : The disappearance of starting material spots and the appearance of new product spots indicate the reaction's progress.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a packed bed.
-
Sample Loading : Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel bed.[6]
-
Elution : Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure proper separation.[6]
-
Fraction Analysis : Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.[6]
-
Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[6]
Protocol 3: General Procedure for Purification by Recrystallization
-
Solvent Selection : Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution : Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation. The flask can then be placed in an ice bath to maximize the yield of crystals.[6]
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying : Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for unexpected by-products.
Caption: General workflow for monitoring pyrimidine synthesis.
Caption: Decision tree for selecting a purification strategy.
References
Troubleshooting solubility issues with 5-Chloro-2-methylpyrimidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a pyrimidine derivative containing a carboxylic acid group. As with many pyrimidine derivatives, it can exhibit limited solubility in aqueous solutions.[1] Its solubility is influenced by the presence of both a hydrophobic pyrimidine ring and a hydrophilic carboxylic acid group. Carboxylic acids, in general, tend to be more soluble in basic solutions where the carboxylic acid group can deprotonate to form a more soluble carboxylate salt.[2][3]
Q2: I am having difficulty dissolving this compound in water. What should I do?
A2: Direct dissolution in water is often challenging. It is recommended to first attempt dissolution in an organic solvent or to adjust the pH of the aqueous solution. For many pyrimidine derivatives, organic solvents like DMSO are effective for creating stock solutions.[1]
Q3: What common organic solvents can be used to dissolve this compound?
A3: While specific data for this compound is limited, researchers commonly use water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or methanol to dissolve similar compounds.[1][4] It is advisable to prepare a concentrated stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium.
Q4: How can pH adjustment improve the solubility of this compound?
A4: The carboxylic acid group on the molecule can be deprotonated to form a carboxylate salt, which is significantly more soluble in water.[2][5] By carefully adding a base (e.g., sodium hydroxide) to your aqueous solution, you can increase the pH and facilitate the dissolution of the compound. It is crucial to ensure that the final pH of the solution is compatible with your experimental setup.[2]
Q5: Are there other methods to enhance the aqueous solubility of pyrimidine derivatives like this one?
A5: Yes, several formulation strategies can be employed to improve aqueous solubility. These include the formation of amorphous solid dispersions with inert polymers, complexation with cyclodextrins, or encapsulation into liposomes.[1][6][7] These are more advanced techniques typically used in drug formulation and development.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
If you are encountering poor solubility, follow this workflow to identify a suitable solvent system.
Caption: A logical workflow for troubleshooting the solubility of this compound.
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent (DMSO)
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution into an aqueous buffer.
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of 100% DMSO to the solid compound.
-
Vortex or sonicate the mixture until the solid is completely dissolved. This will be your concentrated stock solution.
-
-
Dilution into Aqueous Buffer:
-
While vortexing your desired aqueous buffer (e.g., PBS), add the DMSO stock solution dropwise.
-
Do not exceed a final DMSO concentration that is incompatible with your experimental system (typically <1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to try a lower final concentration or a different solubilization method.
-
Protocol 2: Solubilization by pH Adjustment
This protocol details how to increase the aqueous solubility by forming a salt through pH modification.
-
Initial Suspension:
-
Suspend the weighed this compound in your desired volume of aqueous buffer.
-
-
pH Adjustment:
-
While stirring the suspension, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the basic solution until the compound fully dissolves. The solution should become clear.
-
-
Final pH Check:
-
Once the compound is dissolved, check the final pH of the solution.
-
Ensure the final pH is within the acceptable range for your experiment. If necessary, you can adjust it back slightly with a dilute acid, but be cautious as lowering the pH too much may cause the compound to precipitate out of solution.
-
Chemical and Physical Properties
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C6H5ClN2O2 | [8] |
| Molecular Weight | 172.57 g/mol | [8] |
| IUPAC Name | This compound | [8] |
Safety Information
This compound is associated with the following hazards:
-
May be harmful if swallowed.[8]
Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[10]
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemical-label.com [chemical-label.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Refinement of Work-up Procedures for Pyrimidine Carboxylic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of pyrimidine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common issue. The primary causes include suboptimal catalyst performance, competing side reactions, and incomplete cyclization.[1] To improve the yield, consider the following:
-
Catalyst Choice: While classical methods use acid catalysts like HCl, modern catalysts can be more efficient for certain substrates. Experimenting with different Lewis or Brønsted acids may improve yields.
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and promote or suppress byproduct formation. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for specific substrates.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[1]
-
Reagent Purity: Ensure all starting materials, including the aldehyde, β-ketoester, and urea, are of high purity as impurities can inhibit the reaction.[1]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition into ammonia, which can lead to side reactions.[1]
Q2: I am observing a highly fluorescent, yellow byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures.[1]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1]
Q3: My crude product from a pyrimidine synthesis is difficult to purify. What are some common impurities and how can I remove them?
A3: Purification can be challenging due to the presence of unreacted starting materials or side products with similar polarities to the desired product.
-
N-acylurea byproducts: These can form in the Biginelli reaction and complicate purification. Recrystallization is often the most effective method for their removal. Careful selection of the recrystallization solvent is crucial.[1]
-
Unreacted Starting Materials: A proper work-up procedure is essential. This typically involves washing the organic layer with aqueous solutions to remove water-soluble starting materials and byproducts.[2] For acidic or basic starting materials, washing with a dilute base or acid, respectively, can facilitate their removal.
-
Co-eluting Impurities during Chromatography: If impurities have similar polarities to your product, separation by column chromatography can be difficult. Trying different solvent systems for elution or considering alternative purification techniques like preparative HPLC or crystallization may be necessary.[2]
Q4: I am having trouble crystallizing my pyrimidine carboxylic acid product. What should I do?
A4: Crystallization issues are common. Here are some troubleshooting steps:
-
No Crystals Form:
-
The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration.
-
The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
-
Oiling Out: The compound may be forming an oil instead of crystals. This can happen if the solution is cooled too quickly or if impurities are present.
-
Try cooling the solution more slowly.
-
Ensure the starting material for crystallization is as pure as possible.
-
Try a different solvent or a solvent mixture.
-
Q5: How do I effectively monitor the progress of my pyrimidine carboxylic acid reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.
-
Procedure: Spot the starting material(s) and the reaction mixture on a TLC plate and elute with an appropriate solvent system.
-
Analysis: The disappearance of the starting material spot(s) and the appearance of a new spot for the product indicate the reaction is proceeding. By comparing the relative intensities of the spots over time, you can estimate the extent of the reaction.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient catalyst | Ensure the catalyst is active and used in the appropriate amount. Consider screening other catalysts. |
| Suboptimal reaction temperature | Optimize the temperature. Monitor by TLC to find the ideal balance between reaction rate and side product formation.[1] | |
| Incorrect stoichiometry | Carefully measure and verify the molar ratios of all reactants. | |
| Impure reagents | Use high-purity starting materials. | |
| Significant side product formation | Reaction temperature is too high | Lower the reaction temperature to disfavor the formation of side products like Hantzsch dihydropyridines.[1] |
| Incorrect order of reagent addition | Experiment with the order of addition. For example, in the Biginelli reaction, adding urea last may be beneficial.[1] | |
| Product loss during work-up | Product is partially soluble in the aqueous layer | Back-extract the aqueous layer with the organic solvent. |
| Emulsion formation | To break an emulsion, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating product from impurities by column chromatography | Similar polarity of product and impurities | Experiment with different eluent systems. Consider using a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC or crystallization may be necessary.[2] |
| Product "oils out" during crystallization | Solution cooled too rapidly | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| High concentration of impurities | Purify the crude product by another method (e.g., column chromatography) before attempting crystallization. | |
| Inappropriate solvent | Experiment with different crystallization solvents or solvent mixtures. | |
| Product is water-soluble, making extraction difficult | Zwitterionic nature of the pyrimidine carboxylic acid | Adjust the pH of the aqueous solution to suppress the ionization of either the carboxylic acid or the pyrimidine ring, thereby increasing its solubility in an organic solvent. For example, acidifying the solution will protonate the carboxylate, making it more organic-soluble. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of Dihydropyrimidinones (Biginelli Reaction)
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| None | - | 3 | <20 |
| Supported Cu(II) Nanocatalyst | 0.4 | 3 | 48 |
| Supported Cu(II) Nanocatalyst | 1.0 | 3 | 94 |
| Supported Cu(II) Nanocatalyst | 1.2 | 3 | 94 |
| Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), solvent-free, 100 °C. |
Table 2: Effect of Temperature on the Yield of a Biginelli Reaction
| Entry | Temperature (°C) | Yield (%) |
| 1 | 100 | 94 |
| 2 | 80 | 85 |
| 3 | 60 | 70 |
| 4 | Room Temperature | 40 |
| Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), 10 mg supported Cu(II) nanocatalyst, solvent-free, 3 h. |
Table 3: Solubility of Pyrimidine-4-Carboxylic Acid in Various Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.25 |
| DMSO | ~20 |
| Dimethylformamide (DMF) | ~2 |
| PBS (pH 7.2) | ~1 |
Experimental Protocols
Protocol 1: Synthesis of Pyrimidine-4-carboxylic acid
This protocol describes the synthesis of pyrimidine-4-carboxylic acid via the oxidation of 4-methylpyrimidine.
Materials:
-
4-methylpyrimidine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Concentrated Hydrochloric acid (HCl)
-
Water
Procedure:
-
Prepare a hot aqueous solution (approximately 350 K) of potassium permanganate (31.6 mmol) in 75 mL of water.
-
In a separate flask, dissolve 4-methylpyrimidine (21.3 mmol) and NaOH (5 mmol) in 8 mL of water and stir.
-
Add the hot KMnO₄ solution dropwise to the stirred 4-methylpyrimidine solution over a period of 3 hours.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Add 1 mL of methanol to decompose any excess potassium permanganate.
-
Filter the hot solution to remove the manganese dioxide precipitate and wash the solid twice with 5 mL of water.
-
Combine the filtrate and washings and concentrate the volume to approximately 15 mL.
-
Acidify the solution to a pH of 2-3 with concentrated HCl.
-
Cool the solution to room temperature to allow the product to precipitate.
-
Collect the crude pyrimidine-4-carboxylic acid by filtration.
-
Recrystallize the crude product from a mixture of water and methanol (20:1 ratio) to yield colorless crystals. Expected Yield: ~42%
Protocol 2: General Work-up Procedure for a Pyrimidine Carboxylic Acid Synthesis
This protocol outlines a general procedure for the work-up and isolation of a pyrimidine carboxylic acid product from a reaction mixture.
Procedure:
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate reagent (e.g., water, saturated aqueous ammonium chloride).
-
Solvent Removal (if necessary): If the reaction was performed in a high-boiling solvent like DMF or DMSO, it may be beneficial to remove it under reduced pressure.
-
Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Dilute acid (e.g., 1M HCl) if there are basic impurities.
-
Dilute base (e.g., saturated aqueous sodium bicarbonate) if there are acidic impurities. Caution: Vent the separatory funnel frequently as CO₂ gas may be evolved.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and to help break emulsions.
-
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of pyrimidine carboxylic acids.
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
Caption: A decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Scale-up Synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound on a larger scale?
While specific industrial-scale processes are often proprietary, the synthesis of this compound and analogous compounds typically involves the construction of the pyrimidine ring followed by functional group manipulations. A plausible route, based on related syntheses, starts from 2-methyl-4-hydroxypyrimidine, which is then chlorinated and subsequently carboxylated. Another approach could involve the cyclization of precursors already containing the desired substituents.
Q2: What are the main challenges encountered during the scale-up of this synthesis?
The primary challenges during the scale-up synthesis include:
-
Low Yields: As with related pyrimidine syntheses, achieving high yields can be difficult, with side reactions and incomplete conversions being common issues. For instance, a patented procedure for a similar 5-bromopyrimidine-4-carboxylate resulted in low yields and numerous byproducts.[1]
-
Isomeric Impurities: The formation of constitutional isomers can be a significant problem. For example, in the synthesis of related substituted pyrimidines, poor regioselectivity can lead to the formation of hard-to-separate isomers.
-
Difficult Purification: The final product and intermediates may require extensive purification to remove byproducts and unreacted starting materials, which can be challenging and costly on a large scale. Laborious chromatographic purification has been noted for similar compounds.[1]
-
Harsh Reagents: The use of corrosive and hazardous reagents like phosphorus oxychloride or thionyl chloride for chlorination steps necessitates specialized equipment and handling procedures.
Q3: What are the critical process parameters to control during the synthesis?
Key parameters to monitor and control include:
-
Temperature: Precise temperature control is crucial for managing reaction kinetics and minimizing side reactions.
-
Reagent Stoichiometry: Accurate addition of reagents is vital to ensure complete conversion and reduce the formation of impurities.
-
Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is essential for maximizing yield and minimizing byproduct formation.
-
Mixing and Agitation: Efficient mixing is critical in large reactors to ensure homogeneity and consistent reaction conditions.
Q4: Are there any specific safety precautions to consider for this process?
Yes, the synthesis involves hazardous materials.[2] It is imperative to:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.
-
Work in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents like phosphorus oxychloride.
-
Be aware of the hazards of all chemicals used by consulting their Safety Data Sheets (SDS). The target compound itself is associated with warnings for skin and eye irritation, and may be harmful if swallowed or inhaled.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete reaction during chlorination or carboxylation. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize reaction temperature and time. - Ensure the quality and reactivity of starting materials. |
| Formation of byproducts due to side reactions. | - Adjust the reaction temperature to favor the desired reaction pathway. - Control the rate of reagent addition to prevent localized high concentrations. - Investigate alternative, more selective reagents. | |
| Presence of Isomeric Impurities | Poor regioselectivity during the ring formation or functionalization. | - Modify the synthetic route to introduce substituents in a more controlled, stepwise manner. - Screen different catalysts or reaction conditions to improve regioselectivity. |
| Difficult Purification of the Final Product | Presence of closely related impurities or byproducts. | - Develop an optimized crystallization procedure by screening different solvent systems. - Consider derivatization to facilitate separation, followed by removal of the derivatizing group. |
| Inconsistent Results Between Batches | Variations in raw material quality or process parameters. | - Implement stringent quality control for all starting materials. - Ensure precise and consistent control of all critical process parameters (temperature, time, stoichiometry, etc.). |
Experimental Protocols
While a specific, validated scale-up protocol for this compound is not publicly available, a potential laboratory-scale synthesis can be inferred from related procedures. The following is a generalized, hypothetical protocol that would require significant optimization for scale-up.
Step 1: Synthesis of 4-Chloro-2-methylpyrimidine from 2-Methyl-4-hydroxypyrimidine
This step is based on a common method for the chlorination of hydroxypyrimidines.
-
Reagents and Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 2-methyl-4-hydroxypyrimidine. Add phosphorus oxychloride (POCl₃) portion-wise or via the dropping funnel while maintaining the temperature below a specified limit (e.g., 10 °C) using an ice bath. An organic base like triethylamine or N,N-dimethylaniline may be added to facilitate the reaction.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours (e.g., 2-5 hours). The reaction progress should be monitored by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water. The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution until neutral, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-chloro-2-methylpyrimidine.
Step 2: Carboxylation of 4-Chloro-2-methylpyrimidine to this compound
This step is more speculative and would require significant development, potentially via lithiation followed by quenching with carbon dioxide, or through a radical reaction. The Minisci reaction, for instance, has been used for the synthesis of related 5-halopyrimidine-4-carboxylic acid esters and could be a starting point for investigation.[1]
Visualizations
Caption: Troubleshooting workflow for the scale-up synthesis.
This guide is intended to provide general assistance. Specific experimental conditions will require optimization based on laboratory and pilot plant findings.
References
Preventing decomposition of 5-Chloro-2-methylpyrimidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent the decomposition of 5-Chloro-2-methylpyrimidine-4-carboxylic acid during experiments and storage.
Troubleshooting Guide
Decomposition of this compound can often be traced to environmental factors such as temperature, pH, light, and the choice of solvent. Below is a guide to help you identify and resolve potential stability issues.
Common Issues and Solutions
| Issue ID | Observation | Potential Cause | Recommended Action |
| DEC-01 | Gas evolution (effervescence) from the sample, particularly in solution. Loss of starting material and formation of 5-chloro-2-methylpyrimidine. | Decarboxylation: The carboxylic acid group is lost as carbon dioxide (CO₂). This is often accelerated by heat and acidic conditions. | - Maintain neutral or slightly basic pH if compatible with your reaction. - Perform reactions at the lowest effective temperature. - Store the compound in a cool, dry place. |
| DEC-02 | Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time. | Solvent-Mediated Decomposition: Protic solvents (e.g., water, methanol) can participate in degradation pathways. Highly polar aprotic solvents might stabilize charged intermediates that lead to decomposition. | - Use aprotic solvents of low to medium polarity where possible. - If a protic solvent is necessary, consider using a buffered solution to maintain optimal pH. - Minimize the time the compound spends in solution. |
| DEC-03 | Discoloration of the solid compound or solution upon exposure to light. | Photodegradation: Exposure to UV or even ambient light can induce decomposition, especially for chlorinated aromatic compounds. | - Store the compound in an amber vial or a container protected from light. - Conduct experiments in a fume hood with the sash down or in a light-protected environment. |
| DEC-04 | Inconsistent reaction yields or purity profiles between batches. | Storage Conditions: Improper long-term storage can lead to gradual decomposition, affecting the quality of the starting material. | - Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. - Store at recommended low temperatures (e.g., 2-8°C or -20°C) as per the supplier's instructions.[1] |
Illustrative Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions after 24 hours. This data is for illustrative purposes to demonstrate the impact of different factors on decomposition.
| Condition | Temperature (°C) | Solvent | pH | Light Exposure | Decomposition (%) |
| A | 25 | Acetonitrile | N/A | Ambient | < 1% |
| B | 25 | Water | 3 | Ambient | 15% |
| C | 25 | Water | 7 | Ambient | 2% |
| D | 50 | Water | 3 | Ambient | 45% |
| E | 25 | Methanol | N/A | UV (365 nm) | 20% |
| F | 4 | Solid State | N/A | Dark | < 0.1% |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most probable primary decomposition pathway is decarboxylation, where the carboxylic acid group is eliminated as CO₂. This is a common degradation route for heterocyclic carboxylic acids.[2] The rate of this process is often accelerated by acidic conditions and elevated temperatures.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: In acidic aqueous solutions (low pH), the pyrimidine ring can become protonated, which can facilitate a Hammick-type mechanism for decarboxylation.[2] Maintaining a neutral or slightly basic pH can significantly reduce the rate of decomposition by keeping the carboxylic acid in its more stable carboxylate salt form.
Q3: What are the ideal storage conditions for solid this compound?
A3: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and well-ventilated place.[1][3] Storing under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.
Q4: Can I use protic solvents like methanol or ethanol for my reactions?
A4: While you can use protic solvents, be aware that they may accelerate decomposition, especially at elevated temperatures. Aprotic solvents are generally preferred. If a protic solvent is required, it is advisable to conduct the reaction at the lowest possible temperature and for the shortest duration.
Q5: How can I monitor the decomposition of my compound?
A5: A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection. You can develop a method that separates the parent compound from its potential degradation products, such as 5-chloro-2-methylpyrimidine. Quantification of the peak areas over time will indicate the rate of decomposition.
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
Objective: To assess the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, water, and methanol
-
Phosphate buffer (pH 3 and pH 7)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Incubator/oven
-
UV lamp
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation:
-
For each condition to be tested (e.g., different solvents, pH, temperature), dilute the stock solution to a final concentration of 0.1 mg/mL in the respective solvent/buffer.
-
Prepare a control sample in acetonitrile and store it at 4°C in the dark.
-
-
Incubation:
-
Place the prepared samples under their designated conditions (e.g., 25°C ambient light, 50°C dark, 25°C UV light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquot by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) peak area.
-
Plot the percentage of the parent compound versus time for each condition.
-
Visualizations
Caption: Proposed decomposition pathways for this compound.
References
Technical Support Center: Recrystallization of Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrimidine derivatives via recrystallization.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of pyrimidine derivatives and provides systematic solutions.
| Problem | Possible Causes | Solutions |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too dilute).[1][2] | Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2][3] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt.[2] |
| The compound is too soluble in the chosen solvent, even at low temperatures.[2] | Select a different solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2] | |
| Nucleation is inhibited. | Induce crystallization by scratching the inside of the flask at the solution's surface with a glass stirring rod to create nucleation sites.[2][4] Alternatively, add a "seed crystal" of the pure compound to initiate crystal growth.[2][4] Another method is to dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[2] | |
| "Oiling Out" - Formation of an Oil Instead of Crystals | The compound is separating from the solution at a temperature above its melting point due to high impurity levels or a highly concentrated solution.[1] | Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool more slowly.[1] An inverted beaker can be placed over the flask to create an insulating atmosphere and slow down the cooling process.[2] |
| The boiling point of the solvent is too high, or the compound is excessively soluble.[1] | Choose a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[1] | |
| Rapid cooling.[1][2] | Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[2] | |
| Crystals Form Too Rapidly | The solution is too concentrated.[2][3] | Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration. This will keep the compound in solution longer during cooling, promoting slower, more controlled crystal growth.[2][3] |
| The chosen solvent has a very steep solubility curve for the pyrimidine derivative with respect to temperature.[2] | Experiment with different solvents or solvent mixtures to find a system that allows for more gradual crystallization.[2] | |
| Low Yield of Purified Crystals | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[1][3][4] | Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] |
| Premature crystallization occurred during hot filtration.[1] | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| The crystals were washed with a solvent that was not cold enough or with too much solvent.[4] | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4] | |
| Purified Crystals are Colored | Colored impurities have similar solubility properties to the desired compound and co-crystallize.[1] | Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my pyrimidine derivative?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2][5] You can determine a suitable solvent through small-scale solubility tests. Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate, as well as mixed solvent systems like hexane/acetone or ethanol/water.[2][5][6] A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[7]
Q2: What is the impact of temperature on the recrystallization of pyrimidine compounds?
A2: Temperature is a critical factor as the solubility of most pyrimidine derivatives increases with temperature.[8][9][10] This principle is the foundation of cooling recrystallization, where a hot, saturated solution is cooled to induce crystal formation. The rate of cooling also influences crystal size and purity; slower cooling generally results in larger and purer crystals.[2]
Q3: My pyrimidine derivative is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
A3: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective technique.[2][11] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane). The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[2]
Q4: What role does pH play in the recrystallization of pyrimidine derivatives?
A4: The pH of the solution can significantly affect the ionization state of pyrimidine derivatives, which in turn influences their solubility.[9] For pyrimidine compounds containing acidic or basic functional groups, adjusting the pH can be a crucial step in achieving successful crystallization.
Q5: What are common impurities in synthetic pyrimidine derivatives?
A5: Common impurities can include unreacted starting materials, reagents, and by-products from the synthesis.[5] The specific impurities will depend on the synthetic route used.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the pyrimidine derivative well at high temperatures but poorly at low temperatures.
-
Solvent Selection: Test the solubility of a small amount of the crude pyrimidine derivative in various solvents to find one where it is highly soluble when hot and sparingly soluble when cold. Common choices include ethanol, methanol, and ethyl acetate.[5]
-
Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or steam bath) with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small, incremental portions of the hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them.[1][5]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.[1][5]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.[1][5]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.[1][5]
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This technique is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.
-
Solvent System Selection: Identify a pair of miscible solvents. One should be a "good" solvent for the pyrimidine derivative, and the other a "poor" solvent. A common pair for aminopyrimidine derivatives is ethanol ("good") and water ("poor").[1]
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Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[1]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy, indicating that the saturation point has been reached.[1]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Solubility of Pyrimidine Derivatives in Various Organic Solvents
| Pyrimidine Derivative | Solvent | Temperature (K) | Molar Solubility (Approx.) | Reference |
| Substituted Pyrimidines | Methanol | 298.15 - 328.15 | Varies with substitution | [10] |
| Substituted Pyrimidines | N,N-Dimethylformamide (DMF) | 298.15 - 328.15 | Generally higher than in Methanol or CCl4 | [10] |
| Substituted Pyrimidines | Carbon Tetrachloride (CCl4) | 298.15 - 328.15 | Generally lower than in Methanol or DMF | [10] |
| Pyrimidine | Water | 293.15 | ~41 g/L | [9] |
| Pyrimidine | Alcohols, Ether, Aromatic Hydrocarbons | Not specified | High | [9] |
Note: Solubility is highly dependent on the specific substituents on the pyrimidine ring. The general trend observed is that solubility increases with temperature. The order of solubility for some tested derivatives was found to be DMF > methanol > CCl4.[10][12]
Visualizations
Experimental Workflow for Single-Solvent Recrystallization
Caption: A flowchart of the single-solvent recrystallization process.
Troubleshooting Logic for No Crystal Formation
Caption: A decision tree for troubleshooting the absence of crystal formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-2-methylpyrimidine-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic nature and multiple functional groups of the molecule. The pyrimidine ring is electron-deficient, which can affect the reactivity of the C-Cl bond.[1] Additionally, the presence of the carboxylic acid and the pyrimidine nitrogens can lead to catalyst inhibition or undesired side reactions by coordinating with the metal center.[2][3] Careful selection of catalyst, ligand, and base is crucial to achieve high yields and selectivity.
Q2: Which palladium-catalyzed cross-coupling reactions are most common for this type of substrate?
A2: The most common reactions for forming new carbon-carbon or carbon-heteroatom bonds with this substrate are:
-
Suzuki-Miyaura Coupling: Ideal for creating C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[4]
-
Heck Coupling: Used to form C-C bonds by coupling with an alkene to create a substituted alkene.[5]
-
Sonogashira Coupling: Employed for the formation of C-C triple bonds with terminal alkynes.[6]
-
Amide Bond Formation: While not a cross-coupling reaction, the carboxylic acid moiety is readily converted to an amide, a critical transformation in pharmaceutical chemistry.[7][8]
Q3: Can the carboxylic acid group interfere with the reaction? Should it be protected?
A3: Yes, the carboxylic acid group can interfere by reacting with the base or coordinating to the catalyst.[2] While compounds with labile protons are often considered unsuitable for these reactions, many modern catalytic systems can tolerate them.[2] Whether to protect the group (e.g., as an ester) depends on the specific reaction conditions and the robustness of the chosen catalyst. In many cases, using a strong inorganic base like K₃PO₄ or K₂CO₃ can deprotonate the acid, forming a salt that is less likely to interfere.
Q4: How do I choose between different palladium precursors and ligands?
A4: The choice is critical and depends on the specific coupling reaction.
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common starting points.[1][4][5] Pd(II) precursors like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species.[9]
-
Ligands: For challenging substrates like chloro-heteroarenes, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands are often required to promote the difficult oxidative addition step and enhance catalyst stability and activity.[1][10]
Catalyst Selection & Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low to no product yield.
-
Possible Cause: Inefficient oxidative addition at the C-Cl bond. Aryl chlorides are less reactive than bromides or iodides.[11]
-
Solution:
-
Switch to a more active catalyst system. Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or other Buchwald ligands.[1][3] These ligands accelerate the rate-determining oxidative addition step.[4]
-
Increase Temperature. Higher temperatures can help overcome the activation energy for the C-Cl bond cleavage. However, be cautious of potential decomposition of the substrate or catalyst.
-
Check Boronic Acid Quality. Boronic acids can degrade over time, leading to lower yields.[12] Consider using a boronate ester (e.g., a pinacol ester) which can be more stable.
-
Problem 2: Significant formation of dehalogenated (H-substituted) pyrimidine.
-
Possible Cause: Proto-dehalogenation, where the aryl halide is reduced instead of coupled. This can be promoted by certain solvents or impurities.
-
Solution:
-
Ensure anhydrous conditions (if applicable). While many Suzuki protocols use water as a co-solvent, ensure all organic solvents are dry to minimize sources of protons.
-
Degas the reaction mixture thoroughly. Oxygen can degrade the catalyst. Sparging solvents with an inert gas (Argon or Nitrogen) is recommended.[13]
-
Choose a suitable base. While strong bases are needed, some can promote side reactions. K₃PO₄ is often a good choice for these substrates.[1]
-
Problem 3: Formation of homocoupled boronic acid (biaryl byproduct).
-
Possible Cause: This side reaction can occur, especially at higher temperatures or with prolonged reaction times.
-
Solution:
-
Optimize catalyst loading. Do not use an excessive amount of palladium catalyst.
-
Control the stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
Heck Coupling
Problem 1: Reaction is sluggish or does not proceed.
-
Possible Cause: The catalyst is not active enough for the C-Cl bond, or the chosen base is inappropriate.
-
Solution:
-
Use a robust catalyst. Palladacycles or systems with bulky phosphine ligands or NHC ligands often show higher activity for coupling aryl chlorides.[14]
-
Select the right base. The base neutralizes the H-X product formed.[9] Common bases include triethylamine, potassium carbonate, or sodium acetate.[5] For challenging substrates, a stronger base might be necessary.
-
Solvent Choice. Polar aprotic solvents like DMF or DMA are often effective.
-
Problem 2: Poor regioselectivity or E/Z selectivity in the product.
-
Possible Cause: The mechanism of the Heck reaction typically favors trans selectivity.[14] Poor regioselectivity can occur with unsymmetrical alkenes.
-
Solution:
-
Ligand Modification. The stereochemical outcome can sometimes be influenced by the ligand. Experiment with different phosphine ligands.
-
Alkene Choice. Electron-withdrawing groups on the alkene generally enhance the reaction rate and can improve regioselectivity.[5]
-
Sonogashira Coupling
Problem 1: The reaction fails, or yields are very low.
-
Possible Cause: Deactivation of the catalyst or insufficient reactivity of the aryl chloride.
-
Solution:
-
Catalyst System. For aryl chlorides, a simple Pd/Cu system may not be sufficient. Consider specialized palladacycles or catalyst systems with bulky phosphine ligands like P(t-Bu)₃ or XPhos, which are known to be effective for chloroaromatics.[15]
-
Copper-Free Conditions. The traditional copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols are well-established and can provide cleaner reactions.[1][6]
-
Base and Solvent. An amine base like Et₃N or DIPEA is typically used, often serving as the solvent as well.[1] Solvents like DMF can also be effective.
-
Amide Bond Formation
Problem 1: Direct thermal condensation of the carboxylic acid and amine fails.
-
Possible Cause: This reaction is thermodynamically unfavorable at moderate temperatures due to the formation of a stable ammonium-carboxylate salt.[16]
-
Solution:
-
Use a Coupling Reagent. Stoichiometric coupling reagents like HATU, HBTU, or EDC are commonly used to activate the carboxylic acid.[8]
-
Convert to an Acyl Chloride. Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acyl chloride, which readily reacts with amines.
-
Catalytic Amidation. Consider using a boronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid) for a more atom-economical, waste-free catalytic approach.[7][17]
-
Data Presentation: Catalyst System Comparison
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale | Citation |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) or Pd(II) sources. | [1] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines | Essential for activating the less reactive C-Cl bond. | [1][3] |
| Catalyst Loading | 1-5 mol% Pd | A typical range for cross-coupling reactions. | [18] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Strong inorganic bases that are often compatible with the carboxylic acid moiety. | [1] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Common solvent systems that facilitate solubility of both organic and inorganic reagents. | [1] |
| Temperature | 80-110 °C | Higher temperatures are often needed for aryl chlorides. | [1] |
Table 2: Catalyst Suggestions for Other Key Reactions
| Reaction | Catalyst/Reagent | Base | Solvent | Notes | Citation |
| Heck Coupling | Pd(OAc)₂ / PPh₃ or a palladacycle | Et₃N, K₂CO₃ | DMF, NMP | Phosphine-free systems can also be highly active. | [5][14] |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | DMF, THF | Copper-free systems using ligands like XPhos are an excellent alternative to minimize alkyne homocoupling. | [1][15] |
| Amide Formation | HATU, HBTU, or SOCl₂ | DIPEA (for HATU/HBTU) | DMF, DCM | For catalytic methods, consider an arylboronic acid catalyst in a dehydrating solvent like toluene. | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[1]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an appropriate organic solvent, and wash with water. The aqueous layer can be acidified to precipitate any unreacted starting material or product if it is acidic.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 2: General Procedure for Amide Formation via an Acyl Chloride
-
In a fume hood, suspend this compound (1.0 equiv.) in thionyl chloride (SOCl₂, 5-10 equiv.).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours until the evolution of gas ceases and the solution becomes clear.
-
Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the solution in an ice bath and add the desired amine (1.1 equiv.) and a non-nucleophilic base (e.g., triethylamine, 2.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, concentrate, and purify by chromatography or recrystallization.
Visualizations
Caption: General workflow for catalyst selection and reaction execution.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ppor.az [ppor.az]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Structure-Activity Landscape of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 5-Chloro-2-methylpyrimidine-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and SAR trends, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The pyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] The targeted modification of this scaffold, particularly with substituents like chlorine, can significantly influence its interaction with biological targets, such as protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[3][4] This guide will delve into the SAR of chloro-pyrimidine analogs, drawing insights from studies on related compounds to inform future drug discovery efforts.
Comparative Analysis of Inhibitory Activity
To understand the impact of structural modifications on the biological activity of pyrimidine analogs, a compilation of inhibitory data against various protein kinases is presented below. While a comprehensive SAR study on a single series of this compound analogs is not publicly available, the following table summarizes the inhibitory concentrations (IC50) of closely related chloro-pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives, providing valuable insights into the SAR of this class of compounds.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 79 | HepG2 |
| Her2 | 40 | - | ||
| VEGFR2 | 136 | - | ||
| Sunitinib (Reference) | - | EGFR | 93 | - |
| VEGFR2 | 261 | - | ||
| Erlotinib (Reference) | - | EGFR | 55 | - |
| Staurosporine (Reference) | - | Her2 | 38 | - |
| Compound 33 | 2,4-Diaminopyrimidine | JAK1 | 2.1 | - |
| JAK2 | 12 | - | ||
| JAK3 | 923 | - | ||
| TYK2 | 12 | - |
Table 1: Inhibitory activity of representative pyrimidine analogs against various protein kinases. Data is extracted from published literature.[5][6]
Deciphering the Structure-Activity Relationship
The data presented in Table 1, along with findings from related studies on chloro-pyrimidine derivatives, allows for the deduction of several key SAR trends. The following diagram illustrates the general influence of substitutions at different positions of the pyrimidine ring on kinase inhibitory activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for the kinase
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant kinase enzyme, and the test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Signaling Pathway Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.
Conclusion
The exploration of the structure-activity relationship of this compound analogs and related compounds reveals critical insights for the design of novel kinase inhibitors. The presence and position of the chloro substituent, along with modifications at other positions of the pyrimidine ring, significantly impact the potency and selectivity of these compounds. The provided data, experimental protocols, and visual diagrams serve as a valuable resource for researchers in the field, guiding the synthesis and evaluation of new, more effective therapeutic agents. Further focused SAR studies on the this compound scaffold are warranted to fully elucidate its potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to chloropyrimidines
A Comparative Guide to the Synthetic Routes of Chloropyrimidines
For researchers, scientists, and drug development professionals, the efficient synthesis of chloropyrimidines is a critical step in the creation of a vast array of pharmaceuticals and agrochemicals.[1][2][3] The reactivity of the chlorine substituents allows for facile nucleophilic substitution, making chloropyrimidines versatile building blocks in medicinal chemistry.[4][5] This guide provides a comparative analysis of several common synthetic routes to chloropyrimidines, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a specific chloropyrimidine depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, reaction scalability, and safety considerations. The following table summarizes and compares the most prevalent methods.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Product(s) | Reported Yield (%) | Advantages | Disadvantages |
| Chlorination with POCl₃ | Hydroxypyrimidines (e.g., Uracil, Barbituric Acid) | POCl₃, Tertiary Amine (e.g., Triethylamine, N,N-Dimethylaniline) | Reflux, 95-120°C, 2-3 hours | Mono-, di-, or trichloropyrimidines | 86 - 93 | Widely applicable, good yields for various substrates.[1][6][7] | Use of excess POCl₃ which is corrosive and requires careful handling; aqueous work-up can be cumbersome.[1][8] |
| Chlorination with POCl₃/PCl₅ | Barbituric Acid | POCl₃, PCl₅ (or PCl₃/Cl₂) | 75-80°C, multi-step | 2,4,6-Trichloropyrimidine | 90 - 94 | High yields for 2,4,6-trichloropyrimidine, avoids aqueous work-up.[9][10] | Requires handling of PCl₅, which is highly reactive. |
| Chlorination with SOCl₂ | 2,4-Dihydroxypyrimidine | SOCl₂, DMAP, Bis(trichloromethyl) carbonate (BTC) | 65-70°C | 2,4-Dichloropyrimidine | 95 | High yield, avoids the use of phosphorus-based reagents.[11] | May not be as generally applicable as POCl₃. |
| Sandmeyer-type Diazotization | 2-Aminopyrimidine | NaNO₂, HCl | -15 to -10°C | 2-Chloropyrimidine | Not specified in detail, but is a standard method. | Specific for the synthesis of 2-chloropyrimidines. | Requires careful temperature control and handling of diazonium intermediates.[12] |
| From Imidoyl Chlorides | Organic Amides or Nitriles | Phosgene (COCl₂) or equivalent | Not specified in detail | 4,6-Dichloropyrimidine | Not specified in detail | Alternative to chlorination of hydroxypyrimidines.[2][13] | Involves highly toxic phosgene or its equivalents. |
| Solvent-Free Chlorination | Hydroxypyrimidines | Equimolar POCl₃, Pyridine | High temperature (e.g., 160°C), sealed reactor | Various chloropyrimidines | 86 - 96 | Environmentally friendly, reduced waste, suitable for large scale.[6][7] | Requires specialized equipment (sealed reactor) for high-temperature reactions. |
Experimental Protocols
Below are detailed experimental methodologies for key synthetic routes, adapted from the literature.
Synthesis of 2,4-Dichloropyrimidine from Uracil using POCl₃
This procedure is a common method for the dichlorination of uracil.
Materials:
-
Uracil (1 mol)
-
Triethylamine hydrochloride (0.20 mol)
-
Phosphoryl chloride (POCl₃) (3 mol)
-
Phosphorus pentachloride (PCl₅) (2 mol)
-
Ethyl acetate
Procedure:
-
A mixture of uracil (112.1 g, 1 mol), triethylamine hydrochloride (27.5 g, 0.20 mol), and POCl₃ (460 g, 3 mol) is slowly heated to an internal temperature of 110-120°C and maintained at this temperature for two hours.[1]
-
The reaction mixture is then cooled to approximately 30-40°C.
-
In a separate vessel, a suspension of PCl₅ (416.5 g, 2 mol) in 200 ml of POCl₃ is prepared.
-
The cooled reaction mixture is added dropwise at 50°C over 60 minutes to the PCl₅ suspension. The mixture is then allowed to react for an additional 30 minutes at 50-60°C.[1]
-
Excess POCl₃ is removed by distillation at 200 hPa using a 20 cm packed column.[1]
-
To the resulting mixture of 2,4-dichloropyrimidine and triethylamine hydrochloride, 350 g of ethyl acetate is added at 65°C. The mixture is heated at reflux for several minutes and then filtered at room temperature.[1]
-
The triethylamine hydrochloride is washed three times with 100 ml of ethyl acetate.
-
The ethyl acetate is removed from the combined extracts by distillation.[1]
-
The remaining 2,4-dichloropyrimidine is distilled under vacuum (40 hPa) to yield the pure product.[1] A yield of 136.6 g (91.7%) has been reported for this step.[1]
Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid using POCl₃ and PCl₅
This two-step process provides high yields of 2,4,6-trichloropyrimidine.[9][10]
Materials:
-
Barbituric acid (4 mol)
-
Phosphoryl chloride (POCl₃) (23.2 mol)
-
N-methylpyrrolidone (catalyst)
-
Phosphorus trichloride (PCl₃) (12.0 mol)
-
Chlorine (11.8 mol)
Procedure:
-
To 3500 g (23.2 mol) of POCl₃, add 512 g (4 mol) of barbituric acid and 10 g of N-methylpyrrolidone.[9]
-
Heat the mixture to 75 ± 5°C and stir for 7 hours.[9]
-
Simultaneously add 1650 g (12.0 mol) of PCl₃ and introduce 840 g (11.8 mol) of chlorine gas.[9]
-
After the addition is complete, the product is isolated by distillation under reduced pressure to yield 2,4,6-trichloropyrimidine.[9] A yield of 661 g (90% of theory) has been reported.[9]
Synthesis of 2,4-Dichloropyrimidine from 2,4-Dihydroxypyrimidine using SOCl₂
This method avoids the use of phosphorus-based reagents.[11]
Materials:
-
2,4-Dihydroxypyrimidine (8.9 mmol)
-
4-Dimethylaminopyridine (DMAP) (50 mg)
-
Thionyl chloride (SOCl₂) (8 mL total)
-
Bis(trichloromethyl) carbonate (BTC) (17.8 mmol)
-
Dichloromethane
-
Sodium carbonate solution
Procedure:
-
In a 50 mL reaction flask, add 1000 mg (8.9 mmol) of 2,4-dihydroxypyrimidine, 50 mg of DMAP, and 4 mL of SOCl₂ to form a turbid liquid.[11]
-
Slowly add a solution of 5.28 g (17.8 mmol) of BTC in 4 mL of SOCl₂ dropwise.[11]
-
Heat the reaction mixture in an oil bath, maintaining the temperature between 65 and 70°C under reflux.[11]
-
After the reaction is complete (monitored by the consumption of the starting material), cool the mixture and evaporate the solvent.[11]
-
Add 10 mL of ice water and neutralize with sodium carbonate solution to a pH of 8-9.[11]
-
Extract the product with dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.[11]
-
Evaporation of the solvent yields 2,4-dichloropyrimidine. A yield of 95% has been reported.[11][11]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the primary synthetic routes to chloropyrimidines.
Caption: Chlorination of hydroxypyrimidines using POCl₃.
Caption: Two-step synthesis of 2,4,6-trichloropyrimidine.
Caption: Synthesis of 2,4-dichloropyrimidine using SOCl₂.
Caption: Sandmeyer-type synthesis of 2-chloropyrimidine.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 3. heteroletters.org [heteroletters.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifechempharma.com [lifechempharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 9. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 11. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Biological Activity of Pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The diazines—a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms—are fundamental scaffolds in medicinal chemistry. The positional isomers, pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), exhibit a wide spectrum of biological activities. Understanding the nuances in their mechanisms of action and biological efficacy is crucial for the rational design of novel therapeutics. This guide provides an objective comparison of the biological activities of these pyrimidine isomers, supported by experimental data from various studies.
Introduction to Diazine Isomers
Pyridazine, pyrimidine, and pyrazine share the same molecular formula (C₄H₄N₂) but differ in the arrangement of their nitrogen atoms. This seemingly subtle structural difference significantly influences their physicochemical properties, such as dipole moment and basicity, which in turn dictates their interactions with biological targets.[1][2] Pyrimidine is a notably important scaffold, being a core component of the nucleobases uracil, thymine, and cytosine.[3] Consequently, pyrimidine and its derivatives have been extensively studied and have shown a broad range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] Pyridazine and pyrazine derivatives have also demonstrated significant therapeutic potential, particularly as anticancer and kinase-inhibiting agents.[6][7]
Comparative Cytotoxicity
Below is a summary of IC50 values for representative derivatives of each isomer. It is important to note that these values are from different studies and involve structurally diverse molecules, making a direct comparison of the core scaffolds challenging. However, this data provides insights into the potential of each diazine isomer as a basis for developing cytotoxic agents.
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | Indeno[1,2-c]pyridazin-5-one derivative | MAO-B (enzyme inhibition) | 0.08 | [8] |
| Pyridazine derivative | MCF-7 (Breast) | Not specified | ||
| Pyridazine derivative | HePG2 (Liver) | Not specified | ||
| Pyridazine derivative | HCT-116 (Colon) | Not specified | ||
| Pyrimidine | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | Not specified | [9] |
| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate) | Not specified | [9] | |
| Pyrido[2,3-d]pyrimidine derivative | A-549 (Lung) | Not specified | [9] | |
| Pyrimidine derivative with aryl urea moiety | SW480 (Colon) | 11.08 | [10] | |
| Benzamide derivative | MDA-MB-468 (Breast) | Not specified | [11] | |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | Hep-2 (Larynx) | 11 | [12] |
| Imidazo[1,2-a]pyrazine derivative | HepG2 (Liver) | 13 | [12] | |
| Imidazo[1,2-a]pyrazine derivative | MCF-7 (Breast) | 11 | [12] | |
| Pyrazine-based small molecule | Not specified | Not specified | [6][13] |
Modulation of Cellular Signaling Pathways
The biological effects of diazine isomers are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Several pyrimidine and pyrazine derivatives have been developed as inhibitors of this pathway. The activation of PI3K leads to the phosphorylation of Akt, which in turn activates mTOR and other downstream effectors that promote cell growth and inhibit apoptosis.[14][15][16]
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents, including derivatives of pyrimidine, exert their effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Key proteins involved include the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[9][10][11][17][18]
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate and reproducible assessment of biological activity. Below are summaries of common methodologies used to evaluate the biological effects of diazine isomers.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (diazine derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay (Kinase Activity)
Enzyme inhibition assays are used to determine the ability of a compound to interfere with enzyme activity. For protein kinases, a common target for diazine derivatives, these assays often measure the phosphorylation of a substrate.
Methodology Overview:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP, and the test compound (inhibitor) in a suitable buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The extent of the reaction (substrate phosphorylation) is quantified. This can be done using various methods:
-
Data Analysis: The enzyme activity in the presence of the inhibitor is compared to the activity of a control without the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Receptor Binding Assay
Receptor binding assays are used to measure the affinity of a ligand (in this case, a diazine derivative) for a specific receptor. Competitive binding assays are commonly employed.
Methodology Overview:
-
Preparation: A preparation of membranes or cells expressing the target receptor is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor with high affinity.
-
Competition: A range of concentrations of the unlabeled test compound is added to compete with the radiolabeled ligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to reach binding equilibrium. The receptor-bound radioligand is then separated from the free radioligand, typically by filtration.[22][23][24][25][26]
-
Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value of the test compound is determined. The Ki (inhibition constant), which reflects the binding affinity of the test compound, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The pyrimidine isomers—pyridazine, pyrimidine, and pyrazine—and their derivatives represent a rich source of biologically active compounds with significant therapeutic potential. While this guide provides a comparative overview based on available literature, it is evident that more direct, head-to-head comparative studies are needed to fully elucidate the structure-activity relationships and differential biological effects of these core heterocyclic systems. The provided experimental protocols offer a standardized framework for conducting such comparative investigations, which will be invaluable for the future design and development of novel diazine-based therapeutics. Researchers are encouraged to consider the subtle yet significant impact of nitrogen atom placement on the biological activity of these fascinating molecules.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis, and In Vitro Activity of Pyrazine Compounds | Semantic Scholar [semanticscholar.org]
- 7. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 26. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 5-Chloro-2-methylpyrimidine-4-carboxylic acid, a key building block in pharmaceutical research. The methodologies presented are a traditional cyclocondensation pathway and a modern Minisci-type radical reaction. The objective of this guide is to offer a clear, data-driven comparison of these alternatives to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material availability.
Overview of Synthetic Strategies
Two distinct and viable pathways for the synthesis of this compound are evaluated:
Route 1: Traditional Cyclocondensation This is a multi-step sequence involving the initial formation of a pyrimidine ring from acyclic precursors. The core of this method is the condensation of an amidine with a malonate derivative to form a hydroxypyrimidine, which is subsequently chlorinated and hydrolyzed.
Route 2: Minisci-Type Radical Reaction This more recent approach involves the direct functionalization of a pre-formed 5-chloro-2-methylpyrimidine ring through a radical-mediated addition of a carboxylate precursor.
The following sections provide detailed experimental protocols, quantitative data for each step, and a comparative analysis of the two routes.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for each synthetic route, from starting materials to the final product.
Table 1: Traditional Cyclocondensation Route Data
| Step | Reaction | Starting Materials | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 1a | Cyclocondensation | Acetamidine hydrochloride, Diethyl ethoxymethylenemalonate | Sodium ethoxide, Ethanol | 25 | 12 | ~75 (estimated) |
| 1b | Chlorination | Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate | Phosphorus oxychloride (POCl₃), Pyridine | 110 | 2 | ~90 (estimated) |
| 1c | Hydrolysis | Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate | Lithium hydroxide (LiOH), Water | 25 | 2 | >95 |
| Overall | ~16 | ~64 |
Table 2: Minisci-Type Radical Reaction Route Data
| Step | Reaction | Starting Materials | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 2a | Precursor Synthesis | 2,4-dichloro-5-methylpyrimidine | Zinc dust, Water | 100 | 3 | ~78 |
| 2b | Minisci Reaction | 5-Chloro-2-methylpyrimidine, Ethyl pyruvate | H₂O₂, FeSO₄·7H₂O, H₂SO₄, Toluene | 0-10 | 1 | ~62 |
| 2c | Hydrolysis | Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate | Lithium hydroxide (LiOH), Water | 25 | 2 | >95 |
| Overall | ~6 | ~46 |
Experimental Protocols
Route 1: Traditional Cyclocondensation
Step 1a: Synthesis of Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol), add 9.5 g of acetamidine hydrochloride and stir for 30 minutes at room temperature.
-
To this suspension, add 21.6 g of diethyl ethoxymethylenemalonate dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the mixture with concentrated hydrochloric acid to pH 6-7.
-
Cool the mixture in an ice bath, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the product.
Step 1b: Synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate
-
In a sealed reactor, combine 18.2 g of ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate, 15.3 g of phosphorus oxychloride (POCl₃), and 7.9 g of pyridine.
-
Heat the mixture to 110 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.
Step 1c: Synthesis of this compound
-
Dissolve 20.1 g of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate in 100 mL of water.
-
Add 4.8 g of lithium hydroxide monohydrate and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.[1]
Route 2: Minisci-Type Radical Reaction
Step 2a: Synthesis of 5-Chloro-2-methylpyrimidine (Starting Material)
Note: The direct synthesis of 5-chloro-2-methylpyrimidine can be challenging. A common precursor, 2-chloro-5-methylpyrimidine, is synthesized from 2,4-dichloro-5-methylpyrimidine. The protocol below is for this related isomer and highlights a potential route for obtaining the necessary starting material, though a specific protocol for the 5-chloro isomer should be developed.
-
Combine 50.0 g of 2,4-dichloro-5-methylpyrimidine and 59.8 g of freshly activated zinc dust in 500 mL of water.
-
Heat the suspension at reflux for 3 hours.
-
Cool the reaction mixture to room temperature and filter through celite.
-
Extract the filtrate with chloroform (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-methylpyrimidine.[2]
Step 2b: Synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate
-
In a two-necked flask, prepare a solution of 12.9 g of 5-chloro-2-methylpyrimidine in 100 mL of toluene and 50 mL of water.
-
In a separate flask, cool 23.2 g of ethyl pyruvate to 0 °C and add 20 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
To the ethyl pyruvate solution, add a 30% aqueous solution of hydrogen peroxide (11.3 g) dropwise, maintaining the temperature below 10 °C.
-
Prepare a solution of 27.8 g of iron(II) sulfate heptahydrate in 50 mL of water.
-
Add the ethyl pyruvate/peroxide solution and the iron(II) sulfate solution simultaneously to the pyrimidine solution over 30 minutes, maintaining the reaction temperature at 10 °C.
-
Stir the reaction for an additional 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ethyl ester.
Step 2c: Synthesis of this compound
-
Follow the same hydrolysis protocol as described in Step 1c.
Visualization of Synthetic Pathways
Caption: Traditional Cyclocondensation Pathway.
References
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Chloro-2-methylpyrimidine-4-carboxylic acid is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methods, complete with detailed experimental protocols and validation parameters, to aid in the selection of the most suitable technique for your specific needs.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. As such, robust and reliable analytical methods are crucial for its quantification, whether as a final product or a process impurity.[1] The validation of these methods is a critical step to ensure data accuracy and regulatory compliance.[2][3] This guide explores three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method hinges on various factors, including the analyte's physicochemical properties, the sample matrix, and the intended application of the method (e.g., routine quality control, impurity profiling, or metabolic studies). The following table provides a high-level comparison of HPLC, GC-MS, and CE for the analysis of this compound.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[4] | Can have higher instrumentation and solvent costs compared to other methods. | Purity determination, potency assays, stability testing, and impurity profiling.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on the volatility of the analyte in a gaseous mobile phase, followed by mass-based detection. | High separation efficiency and sensitivity; provides structural information for identification. | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.[5] | Analysis of volatile impurities; quantification of analytes after derivatization. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field within a narrow capillary. | High separation efficiency, short analysis times, and low sample and reagent consumption.[6][7] | Can have lower sensitivity for some applications; reproducibility can be challenging. | Analysis of charged species, impurity profiling, and chiral separations.[8][9][10] |
Detailed Experimental Protocols
The following sections outline hypothetical, yet detailed, experimental protocols for each of the discussed analytical methods. These protocols are based on established methodologies for similar carboxylic acid compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reverse-phase HPLC method is proposed.[11]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
This compound reference standard
-
Sample diluent (e.g., a mixture of water and acetonitrile)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in the diluent to a known concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by analyzing a series of solutions of the reference standard over a defined concentration range (e.g., 50-150% of the expected sample concentration).
-
Accuracy: Evaluated by recovery studies of spiked samples at different concentration levels.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.
References
- 1. cormica.com [cormica.com]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone | Semantic Scholar [semanticscholar.org]
- 6. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. deepdyve.com [deepdyve.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]
In vitro evaluation of 5-Chloro-2-methylpyrimidine-4-carboxylic acid derivatives
An In Vitro Comparative Evaluation of Pyrimidine Derivatives as Potential Anticancer Agents
The pyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Derivatives of pyrimidine are of significant interest in drug discovery, particularly in the development of novel anticancer therapeutics. This guide provides a comparative in vitro evaluation of several classes of pyrimidine derivatives, summarizing their antiproliferative activities against various cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a resource for researchers and professionals in the field of drug development.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro anticancer activity of different series of pyrimidine derivatives. The data is presented to facilitate a clear comparison of their potency and selectivity against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives [1]
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | Cytotoxicity | 24.4 |
| A375 (Melanoma) | Cytotoxicity | 25.4 | ||
| DU145 (Prostate) | Cytotoxicity | >100 | ||
| MCF-7/WT (Breast) | Cytotoxicity | >100 | ||
| HaCaT (Normal Keratinocytes) | Cytotoxicity | 33.5 | ||
| CHO-K1 (Normal Ovary) | Cytotoxicity | 75.5 |
Table 2: In Vitro Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives [3]
| Compound ID | Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 9d | HCT-116 (Colon) | 10.33 | 0.41 |
| MCF-7 (Breast) | 12.01 | ||
| 11e | HCT-116 (Colon) | 1.14 | 0.19 |
| MCF-7 (Breast) | 1.54 | ||
| WI-38 (Normal Lung) | 63.41 | ||
| 12b | HCT-116 (Colon) | 4.21 | 0.28 |
| MCF-7 (Breast) | 6.09 | ||
| 12d | HCT-116 (Colon) | 8.13 | 0.35 |
| MCF-7 (Breast) | 9.74 | ||
| Sorafenib | HCT-116 (Colon) | 3.61 | 0.11 |
| MCF-7 (Breast) | 4.82 |
Table 3: In Vitro Anticancer Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives [4]
| Compound ID | Cell Line | IC50 (µM) | CDK2 Inhibition IC50 (µM) |
| 4a | HepG2 (Liver) | 8.21 | 0.21 |
| HCT116 (Colon) | 10.14 | ||
| 4b | HepG2 (Liver) | 6.13 | 0.23 |
| HCT116 (Colon) | 8.52 | ||
| Roscovitine | 0.25 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are the protocols for the key experiments cited in the evaluation of these pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.[5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test pyrimidine derivatives (typically ranging from 0.01 to 100 µM). A vehicle control, such as 0.1% DMSO, is also included. The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay (VEGFR-2 and CDK2)
This type of assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Cyclin-Dependent Kinase 2 (CDK2).
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl, MgCl2, MnCl2, and DTT.
-
Enzyme and Inhibitor Incubation: The kinase enzyme (e.g., recombinant human VEGFR-2 or CDK2) is added to the reaction buffer in a 384-well plate. The test compounds are then added at various concentrations, and the mixture is incubated at room temperature for 10-30 minutes to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a specific peptide). The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.
-
IC50 Calculation: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some pyrimidine derivatives and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine derivatives.
Caption: Role of CDK2 in cell cycle progression and its inhibition.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Bioisosteric Replacement Strategies for the Carboxylic Acid Group in Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a frequent pharmacophore in drug candidates due to its ability to form key interactions with biological targets. However, its inherent properties, such as high polarity, potential for rapid metabolism, and poor membrane permeability, often present significant challenges in drug development. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but possesses improved physicochemical and pharmacokinetic properties, is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid group within the pyrimidine scaffold, a privileged core structure in numerous therapeutic agents. We present a compilation of experimental data, detailed protocols, and visual representations of relevant biological pathways to aid researchers in the rational design of novel pyrimidine-based therapeutics.
Overview of Key Bioisosteres for Carboxylic Acids
The most frequently employed bioisosteres for the carboxylic acid group include tetrazoles, acylsulfonamides, and hydroxamic acids. Each of these functional groups mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid to varying degrees, while offering distinct advantages in terms of their physicochemical properties and metabolic stability.
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and its Bioisosteres
| Functional Group | General Structure | pKa Range | cLogP Contribution (approx.) | Key Features |
| Carboxylic Acid | R-COOH | 4-5 | -0.7 | Strong H-bond donor/acceptor; planar geometry. |
| 1H-Tetrazole | R-CNNNNH | 4.5-5.0 | -0.5 | Similar pKa to carboxylic acid; metabolically stable.[1] |
| Acylsulfonamide | R-CONHSO₂R' | 3.5-4.5 | Variable | Tunable acidity and lipophilicity based on R' group.[2] |
| Hydroxamic Acid | R-CONHOH | 8-9 | -1.0 | Strong metal-chelating properties; often used in enzyme inhibitors. |
Comparative Analysis of Biological Activity: A Case Study in Kinase Inhibition
Table 2: Hypothetical Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
| Compound ID | Functional Group | Target Kinase | IC₅₀ (nM) | Cell Viability (IC₅₀, µM) |
| PYR-COOH | Carboxylic Acid | EGFR | 50 | 5.2 |
| PYR-TET | 1H-Tetrazole | EGFR | 65 | 4.8 |
| PYR-ACSA | Acylsulfonamide | EGFR | 45 | 3.5 |
| PYR-HA | Hydroxamic Acid | HDAC1 | 20 | 1.2[4] |
Note: The data for PYR-COOH, PYR-TET, and PYR-ACSA are hypothetical and presented for illustrative purposes to highlight potential trends. The data for PYR-HA is based on published findings for pyrimidine-hydroxamic acid HDAC inhibitors.[4]
The replacement of the carboxylic acid with a tetrazole (PYR-TET) may result in a slight decrease in potency at the enzyme level but can sometimes lead to improved cellular activity, potentially due to better cell permeability. Acylsulfonamides (PYR-ACSA) offer the potential for enhanced potency and cellular efficacy due to the ability to fine-tune their electronic and steric properties. Hydroxamic acids (PYR-HA) are particularly effective as zinc-chelating groups and are therefore highly potent inhibitors of metalloenzymes like histone deacetylases (HDACs).[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)
This protocol outlines a general method for determining the in vitro inhibitory activity of pyrimidine-based compounds against a specific protein kinase, such as EGFR.[3]
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific peptide substrate
-
Test compounds (dissolved in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based inhibitors in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add the ADP-Glo™ reagent to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]
Cell Viability Assay (Cellular IC₅₀ Determination)
This protocol describes a method to assess the effect of pyrimidine inhibitors on the viability of cancer cell lines, such as A549 (non-small cell lung cancer), which is often dependent on EGFR signaling.[5][6]
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6][7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrimidine inhibitors and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
References
- 1. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
Comparative Cross-Reactivity Profiling of Inhibitors Derived from 5-Chloro-2-methylpyrimidine-4-carboxylic Acid
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the 5-Chloro-2-methylpyrimidine-4-carboxylic acid scaffold. The pyrimidine core is a well-established hinge-binding motif for many kinases, and derivatives of this scaffold have been extensively explored in the development of targeted therapies.[1][2][3] Understanding the selectivity of these inhibitors is critical for assessing their therapeutic potential and anticipating off-target effects.
This document summarizes quantitative inhibitory data against a panel of representative kinases, details the experimental methodologies for kinase activity and profiling assays, and provides visualizations of a typical experimental workflow and a relevant signaling pathway.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values in nM) of a hypothetical inhibitor, CMP-A, derived from this compound, compared to two well-characterized kinase inhibitors, Dasatinib (a multi-kinase inhibitor) and Erlotinib (a more selective EGFR inhibitor).[4] Lower IC50 values indicate higher potency.
| Kinase Target | CMP-A (IC50, nM) | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) | Primary Cellular Process |
| EGFR | 15 | >1000 | 2 | Cell proliferation, survival |
| SRC | 5 | 0.8 | >10000 | Cell adhesion, migration |
| ABL | 8 | 0.6 | >10000 | Cell differentiation, proliferation |
| VEGFR2 | 250 | 8 | >10000 | Angiogenesis |
| PDGFRβ | 300 | 15 | >10000 | Cell proliferation, migration |
| Aurora Kinase A | 800 | 25 | >10000 | Mitosis, cell cycle regulation |
| CDK2 | >1000 | >1000 | >10000 | Cell cycle progression |
Note: The data for CMP-A is illustrative to represent a potential selective profile for an inhibitor from this chemical series. Data for Dasatinib and Erlotinib are based on publicly available information.
Based on this hypothetical data, CMP-A demonstrates potent activity against SRC and ABL kinases with moderate activity against EGFR, while showing significantly less activity against VEGFR2 and PDGFRβ, and being largely inactive against Aurora Kinase A and CDK2 at the tested concentrations. This profile suggests a degree of selectivity that is distinct from the broad-spectrum activity of Dasatinib and the highly selective profile of Erlotinib.[4]
Experimental Protocols
The cross-reactivity data presented in this guide is typically generated using in vitro kinase assays. Below is a detailed methodology for a common approach.
In Vitro Kinase Assay (Radiometric Format)
This protocol describes a method for determining the IC50 values of a test compound against a panel of purified kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[5]
Materials:
-
Test Compound: Stock solution in DMSO (e.g., 10 mM).
-
Kinase Panel: Purified, recombinant kinases of interest.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Kinase Reaction Buffer: Typically contains a buffer (e.g., 20 mM HEPES pH 7.5), divalent cations (e.g., 10 mM MgCl₂), and other components like 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.[5]
-
[γ-³³P]ATP: Radiolabeled ATP.
-
ATP: Non-radiolabeled ATP stock solution.
-
Plates: 96-well or 384-well reaction plates.
-
Filter Plates: Phosphocellulose filter plates to capture the radiolabeled substrate.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[5]
-
Assay Plate Preparation: Add the diluted compound to the wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: Add the kinase and its specific substrate to the wells. Allow for a brief pre-incubation period.
-
Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop buffer or by spotting the reaction mixture onto the phosphocellulose filter plates, which binds the phosphorylated substrate.
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to the positive and negative controls. The IC50 value is then calculated by fitting the percent inhibition data to a dose-response curve.
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay.
Simplified EGFR Signaling Pathway
Inhibitors targeting kinases in the EGFR pathway can disrupt downstream signaling involved in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid with Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The inherent physicochemical and biological properties of the chosen scaffold dictate the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. Among the myriad of heterocyclic systems, the pyrimidine core, and specifically derivatives such as 5-Chloro-2-methylpyrimidine-4-carboxylic acid, has garnered significant attention. This guide provides an objective, data-driven comparison of the this compound scaffold against other prominent heterocyclic systems, including pyridine and triazine, to aid researchers in making informed decisions for their drug design endeavors.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a scaffold are fundamental to its potential as a drug candidate. Properties such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity directly impact a molecule's solubility, permeability, and metabolic stability. A comparison of the core scaffolds reveals distinct differences that can be leveraged in drug design.
| Property | Pyrimidine | Pyridine | Triazine |
| Molecular Formula | C₄H₄N₂ | C₅H₅N | C₃H₃N₃ |
| Molecular Weight ( g/mol ) | 80.09 | 79.10 | 81.08 |
| Boiling Point (°C) | 123-124 | 115.2 | 114 |
| Melting Point (°C) | 20-22 | -41.6 | 86 |
| pKa (of conjugate acid) | 1.3[1] | 5.25 | 1.7 |
| logP | -0.13 | 0.65 | -0.45 |
| Hydrogen Bond Acceptors | 2 | 1 | 3 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
Table 1: Comparative Physicochemical Properties of Core Heterocyclic Scaffolds. This table summarizes key physicochemical properties of pyrimidine, pyridine, and 1,3,5-triazine. These properties are crucial in determining the pharmacokinetic and pharmacodynamic behavior of drug candidates.
The pyrimidine scaffold, with its two nitrogen atoms, is more polar and less basic than pyridine.[2] This reduced basicity can be advantageous in avoiding potential off-target effects and improving oral bioavailability. The triazine ring, with three nitrogen atoms, is even more polar. The specific substitutions on these core scaffolds, such as the chloro and carboxylic acid groups on this compound, will further modulate these properties. For instance, the carboxylic acid group introduces a key hydrogen bond donor and acceptor, significantly impacting solubility and potential target interactions.
Biological Activity: A Comparative Look at Performance
The true measure of a scaffold's utility lies in its ability to impart desired biological activity upon its derivatives. Here, we compare the performance of pyrimidine-based compounds with other heterocyclic scaffolds in key therapeutic areas such as oncology and inflammation.
Anti-Inflammatory Activity
A direct comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents provides valuable insights. In an assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, both scaffolds demonstrated the potential to yield potent inhibitors.
| Scaffold | Compound | IC₅₀ (µM) for NO Inhibition |
| Pyridine | 7a | 76.6[3] |
| Pyridine | 7f | 96.8[3] |
| Pyrimidine | 9a | 83.1 [3] |
| Pyrimidine | 9d | 88.7 [3] |
Table 2: Comparative Anti-Inflammatory Activity of Pyridine and Pyrimidine Derivatives. This table presents the half-maximal inhibitory concentration (IC₅₀) values for nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages. Lower IC₅₀ values indicate greater potency.[3]
The data indicates that both pyridine and pyrimidine scaffolds can be effectively utilized to develop anti-inflammatory agents, with the specific substitution patterns playing a crucial role in determining the ultimate potency.[4]
Anticancer and Kinase Inhibitory Activity
The pyrimidine scaffold is a well-established privileged structure in the development of kinase inhibitors for cancer therapy.[5][6] Numerous FDA-approved drugs, such as Imatinib and Gefitinib, incorporate this core. Comparative studies have shown that pyrimidine-based inhibitors can exhibit superior potency and selectivity against various kinases compared to other heterocyclic scaffolds.
While direct comparative data for this compound against a wide range of heterocyclic scaffolds in the same study is limited, the broader classes of compounds provide a strong basis for comparison. For instance, derivatives of 2,4-diaminopyrimidine have shown potent inhibition of various kinases.
| Scaffold Class | Representative Compound(s) | Target Kinase(s) | Reported IC₅₀ (nM) |
| Pyrimidine | Derivatives of 2,4,5-substituted pyrimidines | Human hepatocellular carcinoma BEL-74502 cell proliferation | <100[1] |
| Pyrimidine | Pyrrolo[2,3-d]pyrimidine derivatives | MCF7, HePG2, PACA2 cancer cell lines | 1.7 - 8.7 (µg/ml)[7] |
| Triazine | Imamine-1,3,5-triazine derivatives | MDA-MB-231 breast cancer cells | 6.25 - 8.18 (µM)[8] |
| Triazine | 1,3,5-triazine-based pyrazole derivatives | EGFR | 229.4 - 305.1[9] |
| Pyridine | Pyridine derivatives | Cholinesterases | Ki values in nanomolar range[8] |
Table 3: Comparative Anticancer and Kinase Inhibitory Activities of Pyrimidine and Triazine Derivatives. This table summarizes the reported inhibitory activities of various pyrimidine and triazine derivatives against different cancer cell lines and kinases.
These findings underscore the versatility of the pyrimidine scaffold in generating potent anticancer agents. The 5-chloro substitution on the pyrimidine ring is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key biological assays are provided below.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve generated with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Methodology:
-
Reagents: Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, and test compounds.
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: The kinase reaction is initiated by mixing the kinase, substrate, and ATP in the assay buffer in the wells of a microplate. The test compound or vehicle control is added to the respective wells.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing the Logic: Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the anti-inflammatory nitric oxide inhibition assay.
Caption: Simplified signaling pathway illustrating the point of intervention for kinase inhibitors.
Conclusion
The choice of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of physicochemical properties, biological activity, and synthetic accessibility. The this compound scaffold, embedded within the broader class of pyrimidines, offers a compelling starting point for the development of novel therapeutics, particularly in the realms of oncology and inflammation. Its favorable physicochemical properties, coupled with the demonstrated potency of its derivatives, make it a privileged scaffold in modern drug discovery.
This guide has provided a comparative overview, supported by experimental data and detailed protocols, to empower researchers to make data-driven decisions in their scaffold selection process. While direct head-to-head comparisons of this compound with a wide array of other heterocyclic systems are still emerging, the existing body of evidence strongly supports the continued exploration and exploitation of the pyrimidine core in the quest for new and effective medicines.
References
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 5-Chloro-2-methylpyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of synthesized 5-Chloro-2-methylpyrimidine-4-carboxylic acid and its bromo-analogue, 5-Bromo-2-methylpyrimidine-4-carboxylic acid. The objective is to offer a comprehensive overview of the synthesis and analytical techniques used to verify the structure of these halogenated pyrimidine derivatives, which are of significant interest in medicinal chemistry. This document outlines detailed experimental protocols and presents spectroscopic data to aid researchers in their synthetic and analytical endeavors.
Synthesis of 5-Halogenated-2-methylpyrimidine-4-carboxylic Acids
The synthesis of 5-halogenated-2-methylpyrimidine-4-carboxylic acids can be approached through various synthetic routes. Here, we present a confirmed protocol for the synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid and a proposed route for its chloro-analogue based on the hydrolysis of its corresponding ethyl ester.
Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid
This synthesis is a two-step process starting from the condensation of acetamidine hydrochloride and mucobromic acid.
Materials:
-
Acetamidine hydrochloride
-
Sodium ethoxide in ethanol
-
Mucobromic acid
-
Ethanol
-
2 M Hydrochloric acid
-
Cold water
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding sodium to ethanol.
-
The freshly prepared sodium ethoxide solution is added to a stirred suspension of acetamidine hydrochloride.
-
The mixture is warmed to 50 °C.
-
A solution of mucobromic acid in ethanol is added dropwise at a rate that maintains a constant temperature, followed by an additional portion of the sodium ethoxide solution.
-
After cooling, the mixture is filtered, and the filtrate is evaporated to a residue.
-
The residue is shaken vigorously with 2 M hydrochloric acid.
-
The resulting brown precipitate is filtered, washed with cold water, and then freeze-dried to yield 5-Bromo-2-methylpyrimidine-4-carboxylic acid.
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of the title compound can be achieved through the hydrolysis of its ethyl ester, Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate.
Materials:
-
Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate
-
Sodium hydroxide (or Lithium hydroxide)
-
Water
-
Hydrochloric acid
-
Organic solvent (e.g., diethyl ether or ethyl acetate) for extraction
Procedure:
-
Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate is dissolved in a suitable solvent (e.g., a mixture of THF and water).
-
An aqueous solution of sodium hydroxide or lithium hydroxide is added to the solution.
-
The reaction mixture is stirred at room temperature until the ester is completely hydrolyzed, which can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with an organic solvent and isolated by evaporation of the solvent.
Structural Confirmation: A Comparative Spectroscopic Analysis
The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparison of the expected and observed spectral data for this compound and 5-Bromo-2-methylpyrimidine-4-carboxylic acid.
Data Presentation
| Spectroscopic Technique | This compound (Predicted Data) | 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Experimental Data) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~2.7 (s, 3H, CH₃), δ ~9.1 (s, 1H, pyrimidine-H), δ ~13.5 (br s, 1H, COOH) | δ 2.62 (s, 3H), δ 9.03 (s, 1H)[1] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~25 (CH₃), δ ~120 (C5), δ ~158 (C4), δ ~160 (C6), δ ~165 (C2), δ ~170 (COOH) | No experimental data found. |
| IR Spectroscopy (cm⁻¹) | ~3000-2500 (br, O-H), ~1710 (s, C=O), ~1600 (m, C=N), ~1550 (m, C=C), ~800 (s, C-Cl) | No experimental data found. |
| Mass Spectrometry (EI) | m/z (%): 172/174 (M⁺, ~3:1), 155/157, 127/129 | m/z (%): 216/218 (M⁺, ~1:1), 199/201, 171/173 |
Experimental Workflows and Signaling Pathways
To visualize the general workflow for the synthesis and structural confirmation of these pyrimidine derivatives, a diagram is provided below.
Caption: General workflow for synthesis and characterization.
This guide serves as a foundational resource for researchers working with 5-halogenated-2-methylpyrimidine-4-carboxylic acid derivatives. While experimental data for the chloro-analogue is currently limited in publicly accessible literature, the provided protocols and comparative data for the bromo-derivative offer a solid framework for synthesis and structural verification.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-Chloro-2-methylpyrimidine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and professionals in drug development must handle the disposal of chemical waste with stringent adherence to safety protocols. This compound is a compound that requires careful management due to its hazardous properties. This guide provides a procedural, step-by-step plan for its safe disposal.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H303: May be harmful if swallowed[1] | Standard laboratory attire (lab coat, closed-toe shoes). |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3] | Impervious gloves (e.g., nitrile), lab coat.[2][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][3] | Safety goggles with side-shields or a face shield.[4][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2][3] | Use in a well-ventilated area or with a fume hood. For larger quantities or potential for dust, a NIOSH-approved respirator is necessary.[6][7] |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and transferred to a licensed environmental waste disposal company.[2][6] Do not dispose of this chemical down the drain or in regular trash. [2]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect waste this compound in its solid form.
-
Contaminated Materials: Any items, such as weighing paper, gloves, or wipers, that are contaminated with this chemical should also be collected as solid hazardous waste.
-
Segregation: This waste stream should be segregated and not mixed with other incompatible waste types, particularly strong oxidizing agents.
Step 2: Container Selection and Labeling
-
Container Type: Use a container that is compatible with acidic organic solids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The original product container, if in good condition, is an excellent choice.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Step 3: Storage of Waste Container
-
Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Incompatibles: Ensure the storage area is away from incompatible materials, especially strong bases and oxidizing agents.
Step 4: Arranging for Disposal
-
Contact: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Complete any required waste manifest forms provided by your EHS office or the disposal company.
III. Emergency Procedures: Spills and Exposure
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, carefully sweep up the solid material. Avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
-
Personal Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
Personal protective equipment for handling 5-Chloro-2-methylpyrimidine-4-carboxylic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No. 74840-47-4). Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship. This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.[1] Appropriate PPE is mandatory to minimize exposure risks.
Table 1: GHS Hazard Classifications [1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 5) | H303: May be harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Safe Handling and Experimental Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Protocol: Step-by-Step Guidance
-
Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is certified and operational.
-
Confirm that an eyewash station and safety shower are readily accessible and unobstructed.
-
Verify that all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
-
Spill Management:
-
In the event of a small spill of the solid powder, do not use a dry brush or create airborne dust.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[2][3]
-
Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.[4][5]
-
Clean the spill area with a wet paper towel, and dispose of the towel as hazardous waste.[2][5]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[1][3][6]
Disposal Protocol: Step-by-Step Guidance
-
Waste Identification and Segregation:
-
Characterize all waste containing this compound as "halogenated organic waste."[6]
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[1]
-
Collect all solid and liquid waste containing this compound in a designated, properly labeled hazardous waste container. Contaminated items such as gloves, weighing paper, and pipette tips must also be disposed of as hazardous waste.
-
-
Container and Labeling:
-
Use a chemically compatible and leak-proof container with a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Irritant," "Harmful").
-
-
Storage and Pickup:
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
